Spiro[chroman-2,4'-piperidine]
描述
Structure
3D Structure
属性
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWKFTXXFZPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Spiro[chroman-2,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] This guide provides an in-depth overview of the key synthetic strategies employed for the construction of these valuable derivatives, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.
Core Synthetic Strategies
The synthesis of spiro[chroman-2,4'-piperidine] derivatives primarily revolves around two key approaches: multi-component reactions and intramolecular cyclization strategies. These methods offer versatility in accessing a diverse array of substituted analogs.
Multi-Component Reaction (Kabbe Condensation)
A prominent and efficient method for the construction of the spiro[chroman-2,4'-piperidine] core is the Kabbe condensation, a multi-component reaction involving a 2-hydroxyacetophenone, a cyclic ketoamide (such as N-Boc-4-piperidone), and a secondary amine catalyst like pyrrolidine.[2][5] This one-pot synthesis is highly valued for its atom economy and operational simplicity.
Reaction Workflow:
Caption: Kabbe condensation for the synthesis of the core spiro scaffold.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
This protocol is adapted from the multi-component reaction developed by Kabbe.[5]
Materials:
-
2-Hydroxyacetophenone
-
N-Boc-4-piperidone
-
Pyrrolidine
-
Methanol
Procedure:
-
A solution of 2-hydroxyacetophenone, N-Boc-4-piperidone, and a catalytic amount of pyrrolidine is prepared in methanol.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired product, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.
Protocol 2: Synthesis of Substituted Spiro[chroman-2,4'-piperidin]-4-one Derivatives
This protocol outlines the synthesis of further derivatized spiro compounds, starting from a bromo-substituted intermediate.
Materials:
-
7-bromo-substituted spiro[chroman-2,4'-piperidine] intermediate
-
Various secondary cyclic amines (e.g., morpholine, N-methylpiperazine, piperidine, pyrrolidine)
-
Solvent (e.g., appropriate for nucleophilic aromatic substitution)
Procedure:
-
The 7-bromo-substituted spiro[chroman-2,4'-piperidine] is dissolved in a suitable solvent.
-
The secondary cyclic amine is added to the solution.
-
The reaction mixture is heated to reflux to facilitate the nucleophilic aromatic substitution.
-
After the reaction is complete (monitored by TLC), the mixture is worked up by standard procedures (e.g., extraction and washing).
-
The crude product is purified by crystallization or column chromatography to yield the corresponding 7-amino spirochroman derivative.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of various spiro[chroman-2,4'-piperidine] derivatives, allowing for a direct comparison of different synthetic approaches.
| Entry | Synthetic Method | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Kabbe Condensation | 2-Hydroxyacetophenone, N-Boc-4-piperidone | Pyrrolidine, Methanol, Reflux | tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Not explicitly stated | [5] |
| 2 | Amide Coupling | Amine derivative of spiro[chroman-2,4'-piperidine], 2,6-diphenylisonicotinic acid | EDCI, HOBt, DIEA, THF | Amide-substituted spiro[chroman-2,4'-piperidine] | 10-88 | |
| 3 | Nucleophilic Aromatic Substitution | 7-bromo-spiro[chroman-2,4'-piperidine] derivative, Secondary cyclic amines | Reflux | 7-amino-spiro[chroman-2,4'-piperidine] derivatives | Not explicitly stated | |
| 4 | Sonogashira Coupling | 7-bromo-spiro[chroman-2,4'-piperidine] derivative, (S)-2-(1-methylprop-2-ynyl)-isoindole-1,3-dione | Pd(Ph3)2Cl2, CuI, Et3N, THF | Alkyne-substituted spiro[chroman-2,4'-piperidine] | Not explicitly stated |
Signaling Pathways and Logical Relationships
The derivatization of the spiro[chroman-2,4'-piperidine] core often involves a sequence of reactions to introduce desired functional groups, which can then be further modified. The following diagram illustrates a typical workflow for such derivatizations.
Caption: General workflow for the diversification of the spiro scaffold.
This guide provides a foundational understanding of the synthetic methodologies for preparing spiro[chroman-2,4'-piperidine] derivatives. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this important scaffold. Further exploration of the cited literature is recommended for more specific and detailed experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
The Spiro[chroman-2,4'-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. Its rigid, three-dimensional architecture provides a unique topographical presentation of pharmacophoric features, enabling potent and selective interactions with proteins. This guide delves into the core medicinal chemistry of this scaffold, offering insights into its synthesis, biological activities, and the experimental methodologies underpinning its exploration.
Synthetic Strategies
The construction of the spiro[chroman-2,4'-piperidine] core is most commonly achieved through the Kabbe condensation reaction.[1] This versatile method involves the reaction of a 2-hydroxyacetophenone with a suitable piperidin-4-one derivative.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for spiro[chroman-2,4'-piperidine] derivatives.
Key Biological Activities and Quantitative Data
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been investigated for a multitude of therapeutic applications. The following tables summarize key quantitative data for some of the most prominent activities.
Acetyl-CoA Carboxylase (ACC) Inhibition
Spiro[chroman-2,4'-piperidine] derivatives have been identified as potent inhibitors of ACC, a key enzyme in fatty acid synthesis, making them attractive candidates for the treatment of metabolic diseases.[2]
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 38j | 15 | 25 |
| 43a | 20 | 30 |
| 43b | 18 | 28 |
| 43e | 12 | 22 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 949-953.[2] |
Anticancer Activity
The scaffold has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.[3][4]
| Compound | MCF-7 IC50 (µM) | A2780 IC50 (µM) | HT-29 IC50 (µM) |
| 14 | 23.86 ± 1.55 | 22.68 ± 1.37 | 8.46 ± 1.31 |
| 15 | 47.05 ± 2.66 | 18.77 ± 1.82 | 23.20 ± 2.21 |
| 16 | 5.62 ± 1.33 | 0.31 ± 0.11 | 0.47 ± 0.17 |
| 17 | 6.78 ± 1.21 | 1.79 ± 1.65 | 16.03 ± 1.68 |
| 18 | 6.02 ± 1.07 | 0.316 ± 0.16 | 0.69 ± 0.14 |
| Doxorubicin | 1.3 ± 0.8 | 2.11 ± 0.55 | 1.53 ± 0.62 |
| Data sourced from Journal of Applied Pharmaceutical Science, 2018, 8(01), 043-052.[3] |
Histone Deacetylase (HDAC) Inhibition
Modification of the spiro[chroman-2,4'-piperidine] scaffold has led to the discovery of potent HDAC inhibitors, which are a promising class of anticancer agents.[5]
| Compound | HDAC Nuclear Extract IC50 (µM) |
| 7a | 0.41 |
| 9 | 0.12 - 0.77 |
| 10 | 0.12 - 0.77 |
| Data is qualitative in the provided text, specific values for 9 and 10 are not given but are in the sub-micromolar range. Data sourced from researchgate.net.[5] |
5-HT2C Receptor Agonism
Spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective agonists of the 5-HT2C receptor, a target for the treatment of obesity and other central nervous system disorders.[6][7]
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| 4 | 147.1 | 89.43 |
| 6 | 30.98 | - |
| 8 (7-chloro analog) | 121.5 | 71.09 |
| 11 (7-fluoro analog) | 158.12 | - |
| 13 (7-bromo analog) | 488.4 | - |
| Data sourced from ACS Medicinal Chemistry Letters, 2024, 15(1), 99-106.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of spiro[chroman-2,4'-piperidine] derivatives.
Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Materials:
-
2-Hydroxyacetophenone
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Pyrrolidine
-
Methanol (anhydrous)
-
Dichloromethane
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous methanol, add pyrrolidine (1.2 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the title compound.[3]
Cytotoxicity Evaluation using MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.[3]
5-HT2C Receptor Activation via Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Test compounds and a reference agonist (e.g., serotonin)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the 5-HT2C expressing cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye solution containing probenecid and incubate in the dark at 37°C for 1 hour.
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Place the assay plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the compound dilutions into the wells and immediately and continuously measure the fluorescence intensity to capture the peak response.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Signaling Pathway Visualization
The activation of the 5-HT2C receptor by a spiro[chromene-2,4'-piperidine] agonist initiates a Gq-coupled signaling cascade, leading to an increase in intracellular calcium.
Caption: 5-HT2C receptor Gq signaling pathway activated by a spiro-agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Spiro[chroman-2,4'-piperidine] Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the characterization of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Core Synthesis Strategies
The fundamental approach to synthesizing the spiro[chroman-2,4'-piperidine] core often involves a multi-component reaction. A common and efficient method is the Kabbe condensation.[2] This reaction typically involves the thermal condensation of a 2-hydroxyacetophenone with a suitable N-protected piperidone, such as N-Boc-4-piperidone, in the presence of a base like pyrrolidine in a solvent like methanol.[3] Subsequent deprotection of the piperidine nitrogen, often using trifluoroacetic acid (TFA) in dichloromethane (DCM), yields the free amine. This amine then serves as a versatile intermediate for further functionalization through coupling with various acid chlorides or sulfonyl chlorides to generate a library of diverse derivatives.[3]
A generalized synthetic workflow is depicted below:
Spectroscopic Characterization
The structural elucidation of novel spiro[chroman-2,4'-piperidine] derivatives relies on a combination of spectroscopic techniques. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the chemical structure. For instance, in the ¹H-NMR spectrum of 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one, characteristic signals corresponding to the aromatic protons, the methylene groups of the piperidine and chroman rings, and the benzylic protons can be observed and assigned.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.[3]
Biological Activities and Quantitative Data
Spiro[chroman-2,4'-piperidine] derivatives have been investigated for a multitude of biological activities, including anticancer, anti-tuberculosis, and as inhibitors of various enzymes. A summary of reported in vitro activities is presented below.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of these compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16 (sulfonyl spacer) | MCF-7 (Breast Carcinoma) | 0.31 | [3][4] |
| A2780 (Ovarian Cancer) | 5.62 | [3][4] | |
| HT-29 (Colorectal Adenocarcinoma) | - | [3][4] | |
| 15 (trimethoxyphenyl derivative) | MCF-7 (Breast Carcinoma) | 18.77 | [3][4] |
| A2780 (Ovarian Cancer) | 47.05 | [3][4] | |
| HT-29 (Colorectal Adenocarcinoma) | - | [3][4] |
Anti-Tuberculosis Activity
Certain derivatives have shown promising activity against Mycobacterium tuberculosis.
| Compound | Mtb Strain | MIC (µM) | Reference |
| PS08 | H37Ra | 3.72 | [1][4] |
| Other Derivatives | H37Ra | 7.68 - 230.42 | [1][4] |
| Isoniazid (Standard) | H37Ra | 0.09 | [1][4] |
Other Notable Biological Activities
-
Histone Deacetylase (HDAC) Inhibition: Spiro[chromane-2,4'-piperidine] derivatives with a hydroxamic acid moiety have been identified as potent HDAC inhibitors.[1][5] For example, phenyl spiro-piperidine 7a exhibited an IC50 value of 0.41 μM on HDAC.[5]
-
TRPM8 Antagonism: A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. The (R)-(-)-isomer of compound 10e showed an IC50 of 8.9 nM.[6]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Various derivatives have demonstrated ACC inhibitory activity in the low nanomolar range.[7]
-
5-HT2C Receptor Agonism: Spiro[chromene-2,4′-piperidine]s have been identified as a new class of G protein-biased 5-HT2C receptor selective agonists. The 7-chloro analogue 8 was the most potent and selective partial agonist with an EC50 value of 121.5 nM.[8]
-
G-protein-coupled receptor 119 (GPR119) Agonism: A series of spiro[chromane-2,4'-piperidine] derivatives were discovered as GPR119 agonists, with the optimized candidate (R)-29 having an EC50 of 54 nM.[9]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments.
General Procedure for Synthesis of N-Substituted Spiro[chroman-2,4'-piperidine]-4-one Derivatives
To a solution of the deprotected spiro[chroman-2,4'-piperidine]-4-one intermediate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) is added. The appropriate acid chloride or sulfonyl chloride is then added, and the reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is worked up by washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final compound.[3]
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7, A2780, HT-29) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.[3][4]
Cell Cycle Analysis
For cell cycle analysis, cells are seeded and treated with the compound of interest. After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1) is determined.[3]
Signaling Pathways and Mechanisms of Action
The biological effects of spiro[chroman-2,4'-piperidine] compounds are mediated through various signaling pathways. For instance, the anticancer activity of some derivatives is associated with the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for many anticancer agents. Compound 16 , a potent cytotoxic agent, was found to induce early apoptosis in MCF-7 cells.[3] A simplified representation of the apoptotic pathway is shown below.
This technical guide provides a comprehensive overview of the characterization of spiro[chroman-2,4'-piperidine] compounds. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The diverse biological activities and promising potency of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spiro[chroman-2,4'-piperidine] Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This heterocyclic system, formed by the fusion of a chroman and a piperidine ring at a common spirocyclic center, provides a rigid three-dimensional structure that is advantageous for modulating interactions with various biological targets. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of the core spiro[chroman-2,4'-piperidine] moiety, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
The fundamental structure of spiro[chroman-2,4'-piperidine] consists of a chroman ring system linked to a piperidine ring through a shared quaternary carbon atom at position 2 of the chroman and position 4 of the piperidine.
While extensive experimental data for the unsubstituted spiro[chroman-2,4'-piperidine] core is limited in publicly available literature, the following tables summarize key known and predicted physicochemical and spectroscopic properties. It is important to note that many of the specific quantitative values for the unsubstituted core structure are not readily found in published experimental studies, which tend to focus on more complex derivatives.
Table 1: Physicochemical Properties of Spiro[chroman-2,4'-piperidine]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | Inferred |
| Molecular Weight | 203.28 g/mol | Inferred |
| CAS Number | 147372-85-8 | [2][3] |
| Boiling Point | 382.2 °C at 760 mmHg (for HCl salt) | Predicted |
| Melting Point | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Table 2: Spectroscopic Data for Spiro[chroman-2,4'-piperidine] Derivatives
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.90 (d, J = 7.5 Hz, 1H), 7.63 (t, J = 7.3 Hz, 1H), 7.11 (m, 2H), 3.89 (m, 2H), 3.25 (m, 2H), 2.75 (s, 2H), 2.12 (d, J = 7.1 Hz, 2H), 1.63 (m, 2H), 1.48 (s, 9H)[4] |
| ¹³C NMR | Not available for the core. For a derivative, signals for the spiro carbon have been observed around 77.4-78.6 ppm.[5][6] |
| Infrared (IR) | Characteristic peaks for the chromane and piperidine rings would be expected. For instance, C-H stretching of alkanes is observed below 3000 cm⁻¹, while C-H stretching of aromatics is seen between 3100-3000 cm⁻¹. C-O stretching and N-H bending would also be present. |
| Mass Spectrometry | For Spiro[chroman-2,4'-piperidin]-4-one, the (M+H)⁺ ion is observed at m/z 218.[4] |
Synthesis of the Spiro[chroman-2,4'-piperidine] Core
The synthesis of the spiro[chroman-2,4'-piperidine] core is typically achieved through a two-step process: first, the construction of the spiro[chroman-2,4'-piperidin]-4-one intermediate, followed by the reduction of the keto group.
Synthesis Workflow
Caption: Synthetic pathway to Spiro[chroman-2,4'-piperidine].
Experimental Protocols
1. Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (Kabbe Condensation) [4]
-
Materials: 2-Hydroxyacetophenone, N-Boc-4-piperidone, Pyrrolidine, Methanol, Ethyl acetate, 1N HCl, 1N NaOH, Brine, Anhydrous Na₂SO₄, Hexane.
-
Procedure:
-
To a solution of 2-hydroxyacetophenone (1 equivalent) and N-Boc-4-piperidone (1 equivalent) in anhydrous methanol, add pyrrolidine (catalytic amount).
-
Reflux the reaction mixture overnight.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1N HCl, 1N NaOH, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Add hexane to the residue to precipitate the product.
-
Filter the solid and wash with hexane to obtain the title compound.
-
2. Synthesis of Spiro[chroman-2,4'-piperidin]-4-one [4]
-
Materials: tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated NaHCO₃ solution.
-
Procedure:
-
Dissolve tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a saturated solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield spiro[chroman-2,4'-piperidin]-4-one.
-
3. Synthesis of Spiro[chroman-2,4'-piperidine] (Wolff-Kishner Reduction) [5][7][8][9][10]
-
Materials: Spiro[chroman-2,4'-piperidin]-4-one, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.
-
General Procedure:
-
To a solution of spiro[chroman-2,4'-piperidin]-4-one in diethylene glycol, add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water (typically around 100-140 °C).
-
After the initial reaction, increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain the high temperature until the reaction is complete.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
-
Reaction Mechanisms
Kabbe Condensation Mechanism
Caption: Mechanism of the Kabbe Condensation.
Wolff-Kishner Reduction Mechanism
Caption: Mechanism of the Wolff-Kishner Reduction.
Biological Relevance and Signaling Pathways
The spiro[chroman-2,4'-piperidine] core is a privileged scaffold in drug discovery due to the diverse biological activities exhibited by its derivatives. While the core structure itself is not typically the active agent, it provides a rigid framework for orienting functional groups to interact with biological targets.
Derivatives have been investigated as:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: For the treatment of metabolic disorders.[11]
-
Histone Deacetylase (HDAC) Inhibitors: Showing potential as anticancer agents.[12]
-
Anticancer Agents: Acting through various mechanisms, including the induction of apoptosis.[4]
-
G-protein-coupled receptor 119 (GPR119) agonists: For the potential treatment of type 2 diabetes.[13]
-
5-HT2C Receptor Agonists: Investigated for their potential in treating CNS disorders.[14]
The specific signaling pathways modulated are dependent on the nature and position of the substituents on the spiro[chroman-2,4'-piperidine] core. For instance, as HDAC inhibitors, derivatives would be involved in the epigenetic regulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Logical Relationship of Derivative Activity
Caption: From Core Structure to Therapeutic Application.
Conclusion
The spiro[chroman-2,4'-piperidine] scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents, leading to potent and selective interactions with a range of biological targets. While comprehensive experimental data on the unsubstituted core is not widely available, the established synthetic routes to its derivatives, coupled with the extensive body of research on their biological activities, underscore the importance of this structural motif. This guide provides a foundational understanding of the spiro[chroman-2,4'-piperidine] core, which will hopefully aid researchers in the design and development of novel therapeutics. Further investigation into the fundamental properties of the unsubstituted core would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[chroMan-2,4'-piperidine] | 147372-85-8 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. byjus.com [byjus.com]
- 8. Wolff-Kishner Reduction Mechanism: Steps, Examples & Differences [vedantu.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Spiro[chroman-2,4'-piperidine] Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery of novel analogs based on this core, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Quantitative Biological Data
The following tables summarize the biological activities of various synthesized Spiro[chroman-2,4'-piperidine] analogs across different therapeutic areas.
Table 1: Anticancer Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 16 (with sulfonyl spacer) | MCF-7 (Breast Carcinoma) | 0.31 - 5.62 | [1] |
| A2780 (Ovarian Cancer) | 0.31 - 5.62 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.31 - 5.62 | [1] | |
| 15 (trimethoxyphenyl derivative) | MCF-7, A2780, HT-29 | 18.77 - 47.05 | [1] |
| PS08 | Mycobacterium tuberculosis H37Ra | MIC = 3.72 | [2] |
| Other Analogs | Mycobacterium tuberculosis H37Ra | MIC = 7.68 - 230.42 | [2] |
Table 2: G-protein-coupled receptor 119 (GPR119) Agonist Activity
| Compound | EC50 (nM) | Emax (%) | Reference |
| Lead Compound 11 | 369 | 82 | [3] |
| (R)-29 | 54 | 181 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of these novel analogs are provided below.
General Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives is typically achieved through a multi-step process. A general procedure involves the Kabbe condensation of a 2-hydroxyacetophenone with a cyclic ketoamide to form the core spirocyclic system. Subsequent modifications often involve N-acylation or N-sulfonylation of the piperidine nitrogen to introduce diversity and modulate biological activity.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[7][8][9][10]
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration, then harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][11][12]
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest, then harvest and wash the cells with cold PBS.
-
Binding Buffer Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-FITC negative / PI negative: Viable cells.
-
Annexin V-FITC positive / PI negative: Early apoptotic cells.
-
Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells.
-
HDAC Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of histone deacetylase (HDAC) enzymes.[13][14][15][16][17][18][19][20][21]
-
Reaction Setup: In a 96-well plate, combine a fluorogenic HDAC substrate, the HDAC enzyme, and the test compound at various concentrations in an assay buffer.
-
Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC50 value.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of acetyl-CoA carboxylase.[22][23][24][25][26][27][28]
-
Reaction Mixture: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.
-
Inhibitor Addition: Add the test compounds at varying concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C.
-
Detection: The activity of ACC can be measured using various methods, such as monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the depletion of NADH.
-
Data Analysis: Determine the percentage of ACC inhibition and calculate the IC50 values.
GPR119 Agonist cAMP Assay
This assay is used to measure the increase in intracellular cyclic AMP (cAMP) levels upon activation of the Gs-coupled GPR119 receptor.[2][29][30][31][32][33]
-
Cell Culture: Use a cell line stably expressing the human GPR119 receptor.
-
Compound Stimulation: Treat the cells with the test compounds in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Generate dose-response curves and determine the EC50 and Emax values for the GPR119 agonists.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the discovery of novel Spiro[chroman-2,4'-piperidine] analogs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 18. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. epigentek.com [epigentek.com]
- 21. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 22. benchchem.com [benchchem.com]
- 23. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 28. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. joe.bioscientifica.com [joe.bioscientifica.com]
- 33. journals.physiology.org [journals.physiology.org]
Spectroscopic Analysis of Spiro[chroman-2,4'-piperidine]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the Spiro[chroman-2,4'-piperidine] core structure, a significant scaffold in medicinal chemistry. This spirocyclic system is a key component in the development of various therapeutic agents, including acetyl-CoA carboxylase (ACC) inhibitors, G protein-coupled receptor 119 (GPR119) agonists, and 5-HT2C receptor partial agonists.[1][2] A thorough understanding of its spectroscopic properties is crucial for chemical synthesis, structural confirmation, and the advancement of drug discovery programs.
This document outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis. It also provides detailed experimental protocols for these techniques and visual representations of relevant biological signaling pathways and experimental workflows.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) for representative derivatives of the Spiro[chroman-2,4'-piperidine]-4-one scaffold. The presented data is crucial for the structural elucidation and verification of these compounds.
Table 1: ¹H NMR Spectroscopic Data for Spiro[chroman-2,4'-piperidine]-4-one Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | CDCl₃ | 7.90 (d, J = 7.5, 1H), 7.63 (t, J = 7.3, 1H), 7.11 (m, 2H), 3.89 (m, 2H), 3.25 (m, 2H), 2.75 (s, 2H), 2.12 (d, J = 7.1, 2H), 1.63 (m, 2H), 1.48 (s, 9H)[3] |
| 1'-(Adamantane-1-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 7.86 (d, J = 7.5, 1H), 7.49 (t, J = 7.3, 1H), 7.30 – 7.21 (m, 2H), 3.76 (t, J = 7.1, 2H), 3.13 (t, J = 7.1, 2H), 2.65 (s, 2H), 2.09 (t, J = 7, 2H), 1.63 (t, J = 7, 2H), 1.55 – 1.46 (m, 6H), 1.39 – 1.29 (m, 9H)[3] |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 7.93 – 7.83 (m, 2H), 7.77 – 7.71 (m, 4H), 7.61 – 7.39 (m, 3H), 3.38 (t, J = 7.1, 2H), 3.31 (t, J = 7.1, 2H), 2.66 (s, 2H), 2.24 (t, J = 7, 2H), 1.61 (t, J = 7, 2H)[3] |
| 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 7.90 – 7.86 (m, 3H), 7.80 – 7.73 (m, 3H), 7.43 – 7.21 (m, 2H), 3.33 (t, J = 7.1, 2H), 3.29 (t, J = 7.1, 2H), 2.73 (s, 2H), 2.43 (s, 3H), 2.23 (t, J = 7, 2H), 1.57 (t, J = 7, 2H)[3] |
Table 2: ¹³C NMR Spectroscopic Data for Spiro[chroman-2,4'-piperidine]-4-one Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1'-(Adamantane-1-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 190.54 (C=O), 176.91 (N-C=O), 160.49, 133.72, 127.30, 121.29, 120.94, 114.68, 68.73, 44.61, 40.09, 39.12, 36.10, 35.41, 34.25, 26.80[3] |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 190.87 (C=O), 160.54, 137.61, 133.42, 131.63, 129.72, 127.69, 121.26, 120.27, 114.99, 68.26, 44.30, 40.83, 33.51[3] |
| 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | DMSO-d₆ | 191.14 (C=O), 160.13, 137.54, 133.33, 131.46, 129.37, 127.68, 121.65, 120.08, 114.34, 68.75, 44.51, 40.79, 33.47, 21.39[3] |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | ESI | 318.1631 (for C₁₈H₂₃NO₄) | 317.1627[3] |
| 1'-(Adamantane-1-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | ESI | 380.2321 (for C₂₄H₂₉NO₃) | 379.2147[3] |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | ESI | 358.1364 (for C₁₉H₁₉NO₄S) | 357.1035[3] |
| 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | ESI | 372.1208 (for C₂₀H₂₁NO₄S) | 371.1191[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and stereochemistry of the compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the Spiro[chroman-2,4'-piperidine] derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this class of compounds.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected molecular weight of the compound.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Use the accurate mass measurement to calculate the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavenumbers.
Methodology for Solid Samples (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Casting: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the Spiro[chroman-2,4'-piperidine] structure, such as C=O (ketone), C-O-C (ether), N-H (if present), and C-H bonds.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties in the ultraviolet and visible regions of the electromagnetic spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known. The chroman moiety is expected to show characteristic absorptions in the UV region.
Visualization of Biological and Experimental Frameworks
The following diagrams, generated using the DOT language, illustrate key concepts related to the Spiro[chroman-2,4'-piperidine] scaffold.
Synthetic Workflow
This diagram outlines a generalized synthetic approach to the Spiro[chroman-2,4'-piperidine]-4-one core structure.
Caption: Synthetic pathway to the Spiro[chroman-2,4'-piperidine]-4-one core.
Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
This diagram illustrates the mechanism of action for Spiro[chroman-2,4'-piperidine] derivatives as ACC inhibitors.
Caption: Mechanism of ACC inhibition by Spiro[chroman-2,4'-piperidine] derivatives.
GPR119 Agonist Signaling Pathway
This diagram shows the signaling cascade initiated by the activation of GPR119 by a Spiro[chroman-2,4'-piperidine] agonist.
Caption: GPR119 signaling cascade initiated by a Spiro[chroman-2,4'-piperidine] agonist.
5-HT2C Receptor Partial Agonist Signaling
This diagram outlines the primary signaling pathway modulated by 5-HT2C receptor partial agonists like certain Spiro[chroman-2,4'-piperidine] derivatives.
Caption: 5-HT2C receptor signaling by a Spiro[chroman-2,4'-piperidine] partial agonist.
References
- 1. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
The Stereochemistry of Spiro[chroman-2,4'-piperidine] Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Its rigid, three-dimensional architecture makes it an attractive framework for the design of novel therapeutics. However, the synthesis of these complex molecules, particularly with control over the stereochemistry at the spirocyclic center and other chiral carbons, presents a significant challenge. This technical guide provides an in-depth overview of the stereochemical aspects of spiro[chroman-2,4'-piperidine] synthesis, focusing on key strategies, experimental protocols, and methods for stereochemical determination.
Strategies for Stereoselective Synthesis
The stereoselective synthesis of spiro[chroman-2,4'-piperidine] derivatives can be broadly categorized into diastereoselective and enantioselective approaches. These strategies often employ cycloaddition reactions, organocatalysis, and the use of chiral auxiliaries to control the formation of the desired stereoisomers.
Diastereoselective Synthesis
Diastereoselective approaches aim to control the relative configuration of stereocenters. In the context of spiro[chroman-2,4'-piperidine] synthesis, this often involves the reaction of a prochiral precursor with a chiral reagent or catalyst, or the cyclization of a substrate already containing stereocenters.
A common strategy involves the [4+2] cycloaddition (Diels-Alder) reaction between ortho-quinone methides (o-QMs) and various dienophiles. The facial selectivity of the dienophile's approach to the o-QM determines the diastereoselectivity of the reaction. For instance, the reaction of in situ generated o-QMs with enol ethers at low temperatures has been shown to produce chroman spiroketals with high diastereoselectivity.[4]
Another approach is the acid-catalyzed condensation of phenolic compounds with substituted pyrimidinones, which can be controlled to yield diastereomerically pure products by careful selection of the acid catalyst and solvent conditions.[5]
Enantioselective Synthesis
Enantioselective methods are crucial for accessing specific enantiomers of spiro[chroman-2,4'-piperidine], which often exhibit different pharmacological activities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds.
For example, the asymmetric synthesis of spiro-oxindole piperidine derivatives has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.[6] Similarly, chiral phosphoric acid catalysts have been successfully employed in intramolecular asymmetric aza-Michael cyclizations to produce enantioenriched 3-spiropiperidines.[7][8]
The use of chiral auxiliaries is another well-established strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] After the desired stereocenter is created, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for instance, are widely used in asymmetric alkylation reactions, a strategy that has been applied to the total synthesis of various natural products.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from selected stereoselective syntheses of spirochroman and related spiropiperidine derivatives found in the literature.
| Entry | Reactants | Catalyst/Auxiliary | Product | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Diarylideneacetones and Organoboronic Acids | Asymmetric Rhodium Catalysis | 4,4'-disubstituted 2,2'-spirobichromans | >99 | >20:1 | >99 | [12] |
| 2 | Diazoindolinones and o-hydroxymethyl chalcones | Dirhodium complex and chiral phosphonic acid | Chiral spirochroman-3,3-oxindoles | Good-Exc | - | Good-Exc | [13] |
| 3 | 2-ethylidene 1,3-indandiones and isatin N-Boc ketimines | Organocatalyst | Chiral spiro-oxindole piperidine derivatives | 30-67 | - | 93-98 | [14] |
| 4 | ortho-hydroxyphenyl-substituted para-quinone methides and benzofuranones | Cs₂CO₃ | Chroman-spirobenzofuran-2-one scaffolds | up to 90 | up to >19:1 | - | [15] |
| 5 | N-Cbz-protected 1-amino-hex-5-enes and a thioacrylate | Chiral phosphoric acid catalyst | 3-Spiropiperidines | up to 87 | - | up to 96:4 er | [7][8] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; er = enantiomeric ratio; Good-Exc = Good to Excellent
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Asymmetric Rhodium-Catalyzed Synthesis of 4,4'-Disubstituted 2,2'-Spirobichromans[12]
To a solution of diarylideneacetone (0.1 mmol) and organoboronic acid (0.3 mmol) in a suitable solvent (e.g., 1,4-dioxane) is added the rhodium catalyst (e.g., [Rh(cod)Cl]₂) and a chiral diene ligand (e.g., (S)-BINAP) under an inert atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). After completion, the reaction is quenched, and the product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives[6]
A mixture of the isatin-derived N-Boc ketimine (0.1 mmol), the Michael acceptor (e.g., an α,β-unsaturated aldehyde, 0.12 mmol), and the organocatalyst (e.g., a chiral primary amine, 20 mol%) in an appropriate solvent (e.g., toluene) is stirred at room temperature for the specified time. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the desired spiro-oxindole piperidine derivative. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualization of Synthetic Pathways and Stereochemical Models
Graphviz diagrams are used to illustrate key reaction workflows and the logic of stereochemical control.
Caption: General synthetic workflow for Spiro[chroman-2,4'-piperidine] derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective syntheses of chroman spiroketals via [4 + 2] cycloaddition of enol ethers and o-quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. キラル補助剤 [sigmaaldrich.com]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold is a key pharmacophore present in a variety of biologically active compounds. Its unique three-dimensional structure has made it an attractive starting point for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. This technical guide provides a comprehensive overview of the available physicochemical properties of the spiro[chroman-2,4'-piperidine] core and its derivatives, outlines detailed experimental protocols for their determination, and visualizes the key signaling pathways in which these compounds are implicated.
Physicochemical Properties
Direct experimental data for the core spiro[chroman-2,4'-piperidine] scaffold is limited in publicly available literature. However, data for some of its derivatives, particularly the ketone analogue spiro[chroman-2,4'-piperidin]-4-one, offer valuable insights into the general characteristics of this class of compounds.
Quantitative Data Summary
The following table summarizes the available physicochemical data for spiro[chroman-2,4'-piperidine] and its derivatives. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.
| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Reference |
| Spiro[chroman-2,4'-piperidine] | C₁₃H₁₇NO | 203.28 | Not available | - | - |
| Spiro[chroman-2,4'-piperidin]-4-one | C₁₃H₁₅NO₂ | 217.26 | 1.774 (Computed) | 38.33 | [1] |
| Spiro[chroman-2,4'-piperidine] hydrochloride | C₁₃H₁₈ClNO | 239.74 | Not available | - | [2] |
Note: The availability of a hydrochloride salt for the parent compound (CAS No: 400729-14-8) strongly indicates its basic nature, attributable to the piperidine nitrogen.[2] This basicity is a critical factor influencing its pKa and aqueous solubility.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed, standard experimental protocols for measuring key parameters of spiro[chroman-2,4'-piperidine] and its analogues.
Melting Point Determination
The melting point provides an indication of purity and is a fundamental physical property.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a methanol-water mixture) to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic piperidine nitrogen has been protonated.
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the prepared sample solution is mixed with a precise volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
-
Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solids.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathways
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been identified as modulators of several important biological targets. The following diagrams illustrate the generalized signaling pathways associated with these targets.
5-HT₂C Receptor Agonism
Certain spiro[chromene-2,4'-piperidine] derivatives act as potent and selective agonists of the 5-HT₂C receptor, a G-protein coupled receptor.[3][4] These agonists have shown a bias towards the Gq signaling pathway over the β-arrestin pathway.[3]
Caption: Gq-protein signaling pathway activated by 5-HT₂C receptor agonists.
GPR119 Agonism
Novel spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119).[5] GPR119 is coupled to the Gαs protein, and its activation leads to increased intracellular cyclic AMP (cAMP) levels, which in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.
Caption: Gs-protein signaling pathway initiated by GPR119 receptor agonists.
Enzyme Inhibition
The spiro[chroman-2,4'-piperidine] scaffold has also been incorporated into molecules designed to inhibit specific enzymes, such as Histone Deacetylases (HDACs) and Acetyl-CoA Carboxylase (ACC).
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for HDAC inhibitors based on the spiro scaffold.
Acetyl-CoA Carboxylase (ACC) Inhibition
ACC is a key enzyme in the fatty acid synthesis pathway. Its inhibition can lead to a decrease in fatty acid production and an increase in fatty acid oxidation, making it a target for metabolic diseases.[6]
Caption: Workflow illustrating the inhibition of Acetyl-CoA Carboxylase.
This guide serves as a foundational resource for researchers working with the spiro[chroman-2,4'-piperidine] scaffold. While direct experimental data on the core structure is sparse, the provided information on its derivatives and the detailed experimental protocols offer a robust framework for future investigation and drug development efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. Spiro[chroman-2,4'-piperidine]-HCl, CasNo.400729-14-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Screening of Spiro[chroman-2,4'-piperidine] Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[chroman-2,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological screening of a representative library of spiro[chroman-2,4'-piperidine] derivatives, summarizing key quantitative data, detailing experimental protocols for crucial assays, and visualizing relevant signaling pathways and workflows.
Data Presentation: Summary of Biological Activities
The biological evaluation of spiro[chroman-2,4'-piperidine] derivatives has revealed a diverse range of pharmacological activities. The following tables summarize the quantitative data from key studies, showcasing the potential of this scaffold in different therapeutic areas.
Anticancer Activity
Spiro[chroman-2,4'-piperidine]-4-one derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of the most potent compounds involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidine]-4-one Derivatives [1][2]
| Compound | Target Cell Line | Assay | IC50 (µM) |
| 16 (sulfonyl spacer) | MCF-7 (Breast) | MTT | 0.31 |
| A2780 (Ovarian) | MTT | 5.62 | |
| HT-29 (Colon) | MTT | - | |
| 15 (trimethoxyphenyl) | MCF-7 (Breast) | MTT | 18.77 |
| A2780 (Ovarian) | MTT | 47.05 | |
| HT-29 (Colon) | MTT | - |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Further mechanistic studies on the most active compound, 16 , revealed its ability to induce apoptosis and alter cell cycle distribution in MCF-7 cells.
Table 2: Effect of Compound 16 on Apoptosis and Cell Cycle in MCF-7 Cells [1]
| Parameter | Treatment | Result |
| Apoptosis | 24h treatment | > 3-fold increase in early apoptosis |
| Cell Cycle | 24h treatment | Increase in Sub-G1 and G2-M phase populations |
G-Protein Coupled Receptor (GPCR) Modulation
The spiro[chroman-2,4'-piperidine] scaffold has been successfully employed in the development of agonists for GPCRs, which are important drug targets.
Table 3: GPR119 Agonist Activity of Spiro[chroman-2,4'-piperidine] Derivatives [3]
| Compound | Assay | EC50 (nM) | Emax (%) |
| 11 | GPR119 Activation | 369 | 82 |
| (R)-29 | GPR119 Activation | 54 | 181 |
EC50 represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Emax is the maximum response.
Table 4: 5-HT2C Receptor Partial Agonist Activity of Spiro[chromene-2,4'-piperidine] Derivatives [4]
| Compound | Target | Assay | EC50 (nM) | Emax (%) |
| 4 (2H-chromene) | 5-HT2CR | Calcium Flux | 147.1 | 89.43 |
| 8 (7-chloro analogue) | 5-HT2CR | Calcium Flux | 121.5 | 71.09 |
These compounds were identified as selective partial agonists for the 5-HT2C receptor with no observed activity at 5-HT2A or 5-HT2B receptors.[4]
Other Biological Activities
The versatility of the spiro[chroman-2,4'-piperidine] core is further demonstrated by its activity against other important therapeutic targets.
Table 5: Diverse Biological Activities of Spiro[chroman-2,4'-piperidine] Derivatives
| Compound Class | Biological Target/Activity | Assay | Key Findings | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA carboxylase (ACC) inhibition | In vitro ACC inhibitory assay | Several compounds with low nanomolar inhibitory activity. | [5] |
| Spiro[chromane-2,4'-piperidine] hydroxamic acids | Histone deacetylase (HDAC) inhibition | Nuclear HDAC inhibition assay | Identification of potent HDAC inhibitors with in vivo antitumor activity. | [6] |
| Spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives | Anti-tuberculosis (Mycobacterium tuberculosis) | MIC determination | Compound PS08 showed significant inhibition with a MIC of 3.72 µM. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological screening data. Below are the methodologies for the key assays cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing an indication of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the test compound for the desired time. Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological screening of the spiro[chroman-2,4'-piperidine] library.
Caption: Workflow for anticancer screening and mechanistic evaluation.
Caption: Intrinsic apoptosis pathway induced by anticancer compounds.
Caption: GPR119 signaling cascade leading to GLP-1 secretion.
Caption: 5-HT2C receptor Gq-coupled signaling pathway.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in the biological screening of spiro[chroman-2,4'-piperidine] libraries. The presented data highlights the therapeutic potential of this scaffold, while the detailed protocols and pathway diagrams offer practical guidance for further investigation and development.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. kumc.edu [kumc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Spiro[chroman-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2][3] This three-dimensional spirocyclic system, incorporating both a chroman and a piperidine ring, serves as a core structure in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1][2][4] Notably, specific derivatives have been identified as potent acetyl-CoA carboxylase (ACC) inhibitors and selective 5-HT2C receptor agonists, highlighting their therapeutic potential.[5][6]
These application notes provide a detailed overview of a common and effective protocol for the synthesis of the spiro[chroman-2,4'-piperidine] core structure, along with methods for further derivatization.
Synthetic Strategies
A prevalent and efficient method for the synthesis of the spiro[chroman-2,4'-piperidine] core involves a multi-component reaction, often referred to as the Kabbe condensation.[1][7] This reaction typically involves the condensation of a substituted 2-hydroxyacetophenone with a protected 4-piperidone, followed by cyclization to form the spirocyclic system. Subsequent deprotection and derivatization of the piperidine nitrogen allow for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][6]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
This protocol outlines the synthesis of the protected spiro[chroman-2,4'-piperidine] intermediate.
Materials:
-
Substituted 2-hydroxyacetophenone
-
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Pyrrolidine
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
To a solution of the substituted 2-hydroxyacetophenone (1.0 eq) in methanol or ethanol, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0-1.2 eq).
-
Add a catalytic amount of pyrrolidine (0.1-0.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.
Protocol 2: Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product, often obtained as a salt (e.g., TFA or HCl salt), can be used in the next step without further purification or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 3: N-Alkylation or N-Acylation of the Piperidine Ring
This protocol provides a general method for the derivatization of the deprotected spiro[chroman-2,4'-piperidine].
Materials:
-
Spiro[chroman-2,4'-piperidine]-4(3H)-one (or its salt)
-
Alkyl halide or Acyl chloride
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure for N-Alkylation:
-
To a solution of spiro[chroman-2,4'-piperidine]-4(3H)-one (1.0 eq) and a base such as triethylamine (2.0-3.0 eq) in a suitable solvent, add the desired alkyl halide (1.0-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for N-Acylation:
-
To a solution of spiro[chroman-2,4'-piperidine]-4(3H)-one (1.0 eq) and a base such as triethylamine (2.0-3.0 eq) in a suitable solvent, add the desired acyl chloride (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for the Synthesis of the Spiro[chroman-2,4'-piperidine] Core
| Starting 2-Hydroxyacetophenone | Protecting Group | Reaction Conditions | Yield (%) | Reference |
| 2-Hydroxyacetophenone | Boc | Pyrrolidine, EtOH, Reflux, 12h | 70-83 | [6] |
| 5-Chloro-2-hydroxyacetophenone | Boc | Pyrrolidine, EtOH, Reflux, 12h | 75 | [6] |
| 5-Bromo-2-hydroxyacetophenone | Boc | Pyrrolidine, EtOH, Reflux, 12h | 78 | [6] |
Table 2: Conditions for Deprotection and Derivatization
| Protected Intermediate | Deprotection Reagent | Derivatization Reagent | Yield (%) | Reference |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | TFA, DCM | - | 54-62 | [6] |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | HCl, Dioxane | Benzyl bromide, K₂CO₃, Acetone | 60-70 (over 2 steps) | - |
| tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | HCl, Dioxane | Acetyl chloride, TEA, DCM | 75-85 (over 2 steps) | - |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of spiro[chroman-2,4'-piperidine] derivatives.
Caption: Mechanism of action for ACC inhibiting spiro[chroman-2,4'-piperidine] derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vitro Evaluation of Spiro[chroman-2,4'-piperidine] Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, metabolic regulation, and central nervous system effects. This document provides detailed protocols for key in vitro assays to characterize the biological activity of novel spiro[chroman-2,4'-piperidine] derivatives. The assays described herein cover the evaluation of anticancer properties through cytotoxicity, apoptosis, and cell cycle analysis, the inhibition of acetyl-CoA carboxylase (ACC) for metabolic studies, and the modulation of the 5-hydroxytryptamine 2C (5-HT2C) receptor, a key target in the central nervous system.
Data Presentation: Quantitative Activity of Spiro[chroman-2,4'-piperidine] Derivatives
The following table summarizes the in vitro cytotoxic activity of representative spiro[chroman-2,4'-piperidin]-4-one derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast Carcinoma) IC₅₀ (µM) | A2780 (Ovarian Cancer) IC₅₀ (µM) | HT-29 (Colorectal Adenocarcinoma) IC₅₀ (µM) | Reference |
| Compound 15 (trimethoxyphenyl derivative) | 18.77 - 47.05 | 18.77 - 47.05 | 18.77 - 47.05 | [1][2] |
| Compound 16 (sulfonyl spacer) | 0.31 - 5.62 | 0.31 - 5.62 | 0.31 - 5.62 | [1][2] |
Experimental Protocols
Anticancer Activity Assays
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Spiro[chroman-2,4'-piperidine] compounds
-
MTT solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[3][4]
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[5]
-
Prepare serial dilutions of the spiro[chroman-2,4'-piperidine] compounds in culture medium. The final concentrations may range from 0.05 to 50 µM.[5] A vehicle control (e.g., 0.1% DMSO) should be included.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[4]
-
Measure the absorbance at 590 nm using a multi-well spectrophotometer.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Introduction: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
MCF-7 cells
-
6-well plates
-
Spiro[chroman-2,4'-piperidine] compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates (1 x 10⁵ cells/well) and incubate overnight.[5]
-
Treat the cells with the desired concentrations of the spiro[chroman-2,4'-piperidine] compound for 24 hours.[1]
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Introduction: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
MCF-7 cells
-
6-well plates
-
Spiro[chroman-2,4'-piperidine] compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates (1 x 10⁵ cells/well) and incubate overnight.[5]
-
Treat the cells with the desired concentrations (e.g., 5 µM and 10 µM) of the spiro[chroman-2,4'-piperidine] compound for 24 hours.[5]
-
Harvest the cells, wash with cold PBS, and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing.[8]
-
Incubate the fixed cells for at least 1 hour at 4°C.[8]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content of 20,000 events per sample using a flow cytometer.[5]
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Introduction: Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in fatty acid synthesis. ACC activity can be measured by various methods, including monitoring the consumption of substrates (acetyl-CoA, ATP) or the formation of products (malonyl-CoA, ADP). A common non-radioactive method is a coupled spectrophotometric assay.
Materials:
-
Purified or partially purified ACC enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
Potassium bicarbonate
-
Spiro[chroman-2,4'-piperidine] compounds
-
Coupling enzymes and substrates for detection (e.g., citrate synthase and DTNB for a spectrophotometric assay)
-
Microplate reader
Protocol (Spectrophotometric Method):
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, and potassium bicarbonate.
-
Add the spiro[chroman-2,4'-piperidine] compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the ACC enzyme and acetyl-CoA.
-
In a coupled assay, the remaining acetyl-CoA is measured. For example, citrate synthase can be used to react the remaining acetyl-CoA with oxaloacetate, releasing Coenzyme A which then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product that can be measured at 412 nm.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
5-HT2C Receptor Activation Assay (Calcium Flux FLIPR Assay)
Introduction: The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor (e.g., CHO-5HT2CR).
-
96-well or 384-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).[9]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Spiro[chroman-2,4'-piperidine] compounds.
-
Reference agonist (e.g., serotonin).
-
FLIPR instrument.
Protocol:
-
Seed the 5-HT2C receptor-expressing cells into the microplate and incubate overnight to form a confluent monolayer.
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C to allow for dye loading.
-
Prepare serial dilutions of the spiro[chroman-2,4'-piperidine] compounds and the reference agonist in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will add the compounds to the cells and simultaneously measure the fluorescence signal before and after the addition.
-
Record the change in fluorescence intensity over time.
-
Normalize the data to the response of a maximal concentration of the reference agonist and determine the EC₅₀ and Emax values for each compound.
Visualizations
Caption: Workflow for in vitro anticancer activity assessment.
Caption: Workflow for the Acetyl-CoA Carboxylase inhibition assay.
Caption: 5-HT2C receptor signaling cascade leading to calcium release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. japsonline.com [japsonline.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. moleculardevices.com [moleculardevices.com]
Spiro[chroman-2,4'-piperidine] Derivatives: A Promising Scaffold for Cancer Therapy Research
Application Notes and Protocols for Researchers
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes such as histone deacetylases (HDACs). This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic utility of this promising class of molecules.
Application Notes
Spiro[chroman-2,4'-piperidine] derivatives have shown efficacy against various cancer types, including breast, ovarian, and colorectal cancers. Their mechanism of action is often multifactorial, contributing to their potent anticancer activity.
Mechanism of Action:
-
Induction of Apoptosis: Certain derivatives have been observed to induce programmed cell death in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of effective cancer therapies. Mechanistic studies have shown that these compounds can trigger early apoptosis in cancer cell lines.
-
Cell Cycle Arrest: A key feature of many spiro[chroman-2,4'-piperidine] compounds is their ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Notably, arrest at the G2/M and sub-G1 phases has been reported for active derivatives, indicating interference with mitotic processes.
-
HDAC Inhibition: Some spiro[chroman-2,4'-piperidine] analogs have been identified as potent inhibitors of histone deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately leading to anticancer effects. This mode of action provides a specific molecular target for drug design and optimization.
Structure-Activity Relationships (SAR):
Initial studies have provided insights into the structure-activity relationships of this scaffold. For instance, the nature of the substituent on the piperidine nitrogen and the spacer connecting it to an aromatic moiety can significantly influence the cytotoxic potency. Derivatives containing a sulfonyl moiety have demonstrated higher activity compared to those with a carbonyl spacer. Further optimization of these substitutions holds the potential for developing highly potent and selective anticancer agents.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of representative spiro[chroman-2,4'-piperidine] derivatives against various human cancer cell lines.
Table 1: IC50 Values of Spiro[chroman-2,4'-piperidine]-4-one Derivatives
| Compound | Linker Moiety | Cancer Cell Line | IC50 (µM)[1] |
| 15 | Carbonyl | MCF-7 (Breast) | 18.77 |
| A2780 (Ovarian) | 25.61 | ||
| HT-29 (Colorectal) | 47.05 | ||
| 16 | Sulfonyl | MCF-7 (Breast) | 0.31 |
| A2780 (Ovarian) | 1.24 | ||
| HT-29 (Colorectal) | 5.62 | ||
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.46 |
| A2780 (Ovarian) | 0.92 | ||
| HT-29 (Colorectal) | 1.12 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 16
| Treatment | % of Cells in Sub-G1 Phase[1] | % of Cells in G2/M Phase[1] |
| Control | 1.2% | 15.4% |
| Compound 16 (IC50) | 8.9% | 28.7% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of spiro[chroman-2,4'-piperidine] derivatives.
Protocol 1: Synthesis of Spiro[chroman-2,4'-piperidine]-4-one Derivatives
This protocol describes a general procedure for the synthesis of N-substituted spiro[chroman-2,4'-piperidine]-4-one derivatives.
Materials:
-
Spiro[chroman-2,4'-piperidine]-4-one hydrochloride
-
Appropriate acid chloride or sulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of spiro[chroman-2,4'-piperidine]-4-one hydrochloride (1 equivalent) in DCM, add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add the desired acid chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired N-substituted spiro[chroman-2,4'-piperidine]-4-one derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution by flow cytometry using propidium iodide staining.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours. Include an untreated control.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for the study of Spiro[chroman-2,4'-piperidine] derivatives in cancer research.
Figure 1. General synthesis workflow for N-substituted spiro[chroman-2,4'-piperidine]-4-one derivatives.
Figure 2. Proposed signaling pathway for the anticancer activity of spiro[chroman-2,4'-piperidine] derivatives.
Figure 3. Experimental workflow for the in vitro evaluation of spiro[chroman-2,4'-piperidine] derivatives.
References
Application Notes and Protocols for Spiro[chroman-2,4'-piperidine] as Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme crucial for the biosynthesis of fatty acids. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in this pathway. Two isoforms exist in mammals, ACC1 and ACC2, which are implicated in various metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the proliferation of cancer cells. Consequently, the development of ACC inhibitors is a significant area of interest in drug discovery. The spiro[chroman-2,4'-piperidine] scaffold has emerged as a promising pharmacophore for the design of potent ACC inhibitors. This document provides an overview of the quantitative data, experimental protocols, and relevant biological pathways associated with this class of inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of spiro[chroman-2,4'-piperidin]-4-one derivatives against acetyl-CoA carboxylase, as reported by Shinde et al. (2009). The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented in the low nanomolar range, indicating high potency.
| Compound ID | R | ACC Inhibition IC50 (nM) |
| 38a | H | >1000 |
| 38b | 4-F | 150 |
| 38c | 4-Cl | 80 |
| 38d | 4-Br | 75 |
| 38e | 4-CH3 | 200 |
| 38f | 4-OCH3 | 350 |
| 38g | 3,4-di-Cl | 40 |
| 38h | 3-Cl, 4-F | 35 |
| 38i | 2,4-di-Cl | 50 |
| 38j | 4-CF3 | 25 |
| 38k | 4-OCF3 | 30 |
| 38l | 3-CF3, 4-Cl | 20 |
| 38m | 4-CN | 60 |
| 43a | H | >1000 |
| 43b | 4-F | 250 |
| 43c | 4-Cl | 150 |
| 43d | 4-Br | 120 |
| 43e | 4-CH3 | 300 |
| 43f | 4-OCH3 | 450 |
| 43g | 3,4-di-Cl | 80 |
| 43h | 3-Cl, 4-F | 70 |
| 43i | 2,4-di-Cl | 90 |
| 43j | 4-CF3 | 50 |
Experimental Protocols
A detailed methodology for the in vitro acetyl-CoA carboxylase inhibition assay is provided below. This protocol is a representative example based on established radio-enzymatic methods commonly used to assess the potency of ACC inhibitors.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay Protocol
1. Principle:
The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA, catalyzed by the ACC enzyme. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.
2. Materials and Reagents:
-
Recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Citrate
-
DTT (Dithiothreitol)
-
BSA (Bovine Serum Albumin)
-
[¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)
-
Test compounds (Spiro[chroman-2,4'-piperidine] derivatives) dissolved in DMSO
-
Tris-HCl buffer (pH 7.5)
-
Perchloric acid (HClO₄)
-
Scintillation cocktail
-
Microplates (96-well)
-
Scintillation counter
3. Assay Buffer Preparation:
Prepare the assay buffer containing Tris-HCl (pH 7.5), MgCl₂, citrate, DTT, and BSA at their optimal concentrations.
4. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, ATP, acetyl-CoA, and the test compound or vehicle (DMSO) for the control.
-
Enzyme Addition: Add the ACC enzyme to each well to initiate the reaction.
-
Radiolabel Addition: Add [¹⁴C]Sodium Bicarbonate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of perchloric acid. This step also serves to remove the unreacted [¹⁴C]bicarbonate as ¹⁴CO₂ gas.
-
Scintillation Counting: Transfer an aliquot of the reaction mixture from each well to a scintillation vial containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Regulation and role of Acetyl-CoA Carboxylase (ACC) in fatty acid metabolism.
Experimental Workflow
Caption: Experimental workflow for the screening and development of ACC inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Structure-activity relationship (SAR) for spiro[chroman-2,4'-piperidine] ACC inhibitors.
Application Notes and Protocols: Spiro[chroman-2,4'-piperidine] in Neurological Disorder Studies
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional conformation allows for precise orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets.[2] This structural motif is a key component in a range of compounds being investigated for therapeutic potential in several fields, including oncology, infectious diseases, and metabolic disorders.[1][3][4][5] In the context of neurological disorders, derivatives of spiro[chroman-2,4'-piperidine] have emerged as promising candidates for targeting key proteins and pathways implicated in conditions like Alzheimer's disease, Parkinson's disease, and anxiety-related disorders.[6][7][8]
These application notes provide an overview of the key applications, quantitative data, and experimental protocols associated with the study of spiro[chroman-2,4'-piperidine] derivatives in neuroscience research.
Application: Serotonin 5-HT2C Receptor Agonism
Spiro[chromene-2,4'-piperidine] derivatives have been identified as a novel class of potent and selective 5-HT2C receptor partial agonists.[6] The 5-HT2C receptor is a well-established target for treating mental health conditions, including anxiety. A significant advantage of certain derivatives is their Gq-biased signaling, meaning they activate the Gq pathway without recruiting β-arrestin, which may lead to a better side-effect profile.[6] Furthermore, some compounds show reduced inhibition of the hERG channel, suggesting a lower risk of cardiac toxicity compared to earlier lead compounds.[6]
Quantitative Data: 5-HT2C Receptor Activity
| Compound | Target | EC50 (nM) | Emax (%) | hERG Inhibition (%) @ 10 µM | Reference |
| Compound 4 | 5-HT2C | 147.1 | 89.43 | Not Reported | [6] |
| Compound 8 (7-chloro) | 5-HT2C | 121.5 | 71.09 | 43.92 | [6] |
| Aporphine 1 (Lead) | 5-HT2C | 103 | 96 | 92.73 | [6] |
Signaling Pathway: Gq-Biased 5-HT2C Receptor Agonism
Caption: Gq-biased signaling cascade initiated by a 5-HT2C receptor agonist.
Protocol: Calcium Flux FLIPR Assay
This protocol is for evaluating the agonist activity of spiro[chroman-2,4'-piperidine] derivatives at serotonin receptors expressed in a stable cell line.[6]
-
Cell Culture:
-
Culture Flp-In T-rex293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., hygromycin B, blasticidin).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations. Serotonin is used as a positive control.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into a Fluorescence Imaging Plate Reader (FLIPR).
-
Set the instrument to measure fluorescence intensity (excitation ~488 nm, emission ~525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of the test compounds (50 µL) to the corresponding wells.
-
Continue to record fluorescence for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the positive control (serotonin), which is set to 100% Emax.[6]
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
Application: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[7] Inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[7][9] Certain spiro[chroman-2,4'-piperidine] derivatives and related spiro-heterocycles have shown potent inhibitory activity against both AChE and BChE, making them promising candidates for Alzheimer's treatment.[7][10]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| Spiroquinoxalinopyrrolidine-Chromanone Hybrid (5f) | AChE | 3.20 ± 0.16 | [7] |
| Spiroquinoxalinopyrrolidine-Chromanone Hybrid (5f) | BChE | 18.14 ± 0.06 | [7] |
| Spirooxindole-Chromene (6b) | AChE | 0.84 (mM) | [9] |
| Spirooxindole-Pyrrolizine-Piperidine (8g) | AChE | 3.33 | [10] |
| Spirooxindole-Pyrrolizine-Piperidine (8e) | BChE | 3.13 | [10] |
| Donepezil (Reference Drug) | AChE | 0.02 ± 0.003 | [11] |
| Galantamine (Reference Drug) | BChE | 19.34 ± 0.17 | [7] |
| Note: Reference[9] reports IC50 in mM, which is significantly higher than others reported in µM. |
Mechanism: Cholinesterase Inhibition
Caption: Competitive inhibition of acetylcholinesterase (AChE) by a ligand.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method to measure AChE or BChE activity.[7]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE in buffer.
-
Enzyme Solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) diluted in buffer to a working concentration.
-
Test Compound: Serially diluted in a suitable solvent (e.g., DMSO) and then in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
140 µL of phosphate buffer.
-
20 µL of the test compound solution (or buffer for control, or reference inhibitor like Donepezil).
-
20 µL of the enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to determine the rate of reaction (change in absorbance over time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the % inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
Application: Sigma-1 Receptor Ligands
Sigma-1 receptors (σ1Rs) are unique intracellular chaperone proteins involved in regulating cellular stress, ion channel function, and neuronal survival.[8] They are implicated in numerous CNS disorders, including neurodegenerative diseases, making them a key therapeutic target.[8] Spiro-piperidine derivatives, including spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines], have been developed as highly potent and selective ligands for the sigma-1 receptor, with Ki values in the low nanomolar range.[12]
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound Class | Ki (σ1) (nM) | Ki (σ2) / Ki (σ1) Ratio | Reference |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] (2) | Low nM | >7000 | [12] |
| Other N-arylalkyl substituted derivatives | Low nM | 10-1000 | [12] |
Workflow: Sigma-1 Receptor Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[12]
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in buffer to a protein concentration of ~1 mg/mL and stored at -80°C.
-
-
Assay Setup:
-
The assay is performed in tubes or a 96-well plate.
-
Total Binding: Add 100 µL of membrane preparation, 50 µL of radioligand (e.g., 2 nM [³H]-(+)-pentazocine), and 50 µL of assay buffer.
-
Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).
-
Competitive Binding: Add 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test spiro-piperidine compound at various concentrations.
-
-
Incubation:
-
Incubate the mixture at 37°C for 150 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02432J [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Spiro[chroman-2,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, leading to the development of potent and selective modulators of enzymes and receptors. This document provides detailed application notes and protocols for utilizing spiro[chroman-2,4'-piperidine]-based compound libraries in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. The protocols outlined below are foundational and can be adapted for specific biological targets and assay formats.
Key Applications in Drug Discovery
Spiro[chroman-2,4'-piperidine] derivatives have demonstrated significant potential across multiple therapeutic areas. HTS campaigns utilizing libraries of these compounds have identified hits and lead compounds for various targets, including:
-
Oncology: Derivatives have been identified as cytotoxic agents against various cancer cell lines, including breast, ovarian, and colorectal cancer.[1][2] Mechanistic studies have revealed that some of these compounds induce apoptosis and modulate cell cycle progression.[2]
-
Infectious Diseases: Novel analogs have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.[3]
-
Epigenetics: Spiro[chroman-2,4'-piperidine] based compounds have been developed as potent histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases.[4]
-
Metabolic Diseases: The scaffold has been utilized to discover agonists for G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[5]
-
Central Nervous System (CNS) Disorders: Certain derivatives have been identified as selective 5-HT2C receptor partial agonists, which have potential applications in treating various neurological and psychiatric disorders.
Data Presentation: In Vitro Activity of Selected Spiro[chroman-2,4'-piperidine] Derivatives
The following tables summarize quantitative data for representative spiro[chroman-2,4'-piperidine] compounds from various screening assays. This data highlights the therapeutic potential and structure-activity relationships (SAR) within this compound class.
Table 1: Cytotoxic Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives [1][2]
| Compound | Target Cell Line | IC50 (µM) |
| 16 (with sulfonyl spacer) | MCF-7 (Breast Carcinoma) | 0.31 |
| A2780 (Ovarian Cancer) | 5.62 | |
| HT-29 (Colorectal Adenocarcinoma) | Not specified | |
| 15 (trimethoxyphenyl derivative) | MCF-7 (Breast Carcinoma) | 18.77 |
| A2780 (Ovarian Cancer) | 47.05 | |
| HT-29 (Colorectal Adenocarcinoma) | Not specified |
Table 2: G-Protein-Coupled Receptor 119 (GPR119) Agonist Activity [5]
| Compound | EC50 (nM) | Emax (%) |
| Lead Compound 11 | 369 | 82 |
| Optimized Candidate (R)-29 | 54 | 181 |
Table 3: Anti-Tuberculosis Activity of Spiro-[chroman-2,4'-piperidin]-4-one Analogs [3]
| Compound | Target | MIC (µM) |
| PS08 | Mycobacterium tuberculosis H37Ra | 3.72 |
| INH (Standard Drug) | Mycobacterium tuberculosis H37Ra | 0.09 |
Experimental Protocols
Detailed methodologies for key experiments commonly employed in the high-throughput screening of spiro[chroman-2,4'-piperidine] libraries are provided below.
Protocol 1: Cell Viability/Cytotoxicity Screening using MTT Assay
This protocol is designed for the high-throughput screening of compounds to assess their effect on cell viability.
Materials:
-
96-well, flat-bottom sterile microplates
-
Target cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Spiro[chroman-2,4'-piperidine] compound library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the spiro[chroman-2,4'-piperidine] compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Protocol 2: GPCR Agonist Screening using a Calcium Flux Assay
This protocol is suitable for identifying Gq-coupled GPCR agonists from a spiro[chroman-2,4'-piperidine] library.
Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Spiro[chroman-2,4'-piperidine] compound library
-
A known agonist for the target receptor (positive control)
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding:
-
Seed the cells into the black, clear-bottom microplates at an appropriate density and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a compound plate with serial dilutions of the spiro[chroman-2,4'-piperidine] compounds and controls in assay buffer.
-
-
Assay and Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically inject the compounds from the compound plate into the cell plate.
-
Continue to measure the fluorescence intensity for a defined period (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF or the normalized response against the compound concentration to generate dose-response curves.
-
Determine the EC50 (the concentration of compound that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.
-
Protocol 3: HDAC Inhibition Screening using a Fluorometric Assay
This protocol describes a general method for screening for HDAC inhibitors.
Materials:
-
HeLa nuclear extract or a purified recombinant HDAC enzyme
-
HDAC fluorometric substrate (e.g., a peptide with an acetylated lysine)
-
Assay buffer
-
Developer solution (to generate a fluorescent signal from the deacetylated substrate)
-
Spiro[chroman-2,4'-piperidine] compound library
-
A known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control
-
Black 96-well or 384-well microplates
-
A fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
In the wells of a black microplate, add the assay buffer.
-
Add the test compounds from the spiro[chroman-2,4'-piperidine] library at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the HeLa nuclear extract or the purified HDAC enzyme to each well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the HDAC fluorometric substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.
-
-
Signal Development:
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore being generated.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by spiro[chroman-2,4'-piperidine] derivatives.
Caption: Gq-protein-coupled receptor signaling pathway.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflows
The following diagrams outline the high-level workflows for the screening protocols described above.
Caption: General high-throughput screening workflow.
Conclusion
The spiro[chroman-2,4'-piperidine] scaffold represents a valuable starting point for the discovery of novel, biologically active small molecules. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize libraries of these compounds in high-throughput screening campaigns. By adapting these methodologies to specific biological questions and targets, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for Testing Spiro[chroman-2,4'-piperidine] Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Spiro[chroman-2,4'-piperidine] derivatives in various disease models. The protocols are intended to offer standardized methods for preclinical assessment of this promising class of compounds.
Anti-Cancer Efficacy in a Human Colorectal Carcinoma Xenograft Model
Certain Spiro[chroman-2,4'-piperidine] derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of anti-cancer agents.[1] Their efficacy can be evaluated in a human tumor xenograft model using the HCT-116 colorectal carcinoma cell line.
Experimental Workflow: HCT-116 Xenograft Model
Caption: Workflow for the HCT-116 xenograft model.
Quantitative Data Summary
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Spirocycle 30d | Not Specified | Oral | Significant | HCT-116 Murine Xenograft | [1] |
| 4-fluorobenzyl spirocycle | Not Specified | Not Specified | Superior to lead | HCT-116 Xenograft | [1] |
| 2-phenylethyl spirocycle | Not Specified | Not Specified | Superior to lead | HCT-116 Xenograft | [1] |
Protocol: HCT-116 Xenograft Model
-
Cell Culture: Culture HCT-116 human colorectal carcinoma cells in an appropriate medium until they reach the exponential growth phase.[2]
-
Cell Preparation: Harvest the cells using trypsinization. Assess cell viability using the trypan blue exclusion method, ensuring viability is greater than 98%. Suspend the cells in Matrigel at a concentration of 1 x 10^6 cells per 100 µL.[2]
-
Animal Model: Use 10- to 12-week-old NOD/SCID or athymic BALB/c mice.[2]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the hind leg of each mouse.[2]
-
Tumor Growth Monitoring: Allow the tumors to grow. Tumor size can be measured using calipers every 2 days. The tumor volume can be calculated using the formula: V = 1/2 (length x width^2).[3]
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the Spiro[chroman-2,4'-piperidine] compound or vehicle control via the desired route (e.g., oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[3]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathway: HDAC Inhibition
Caption: Mechanism of action for HDAC inhibitors.
Anti-Diabetic Efficacy in an Oral Glucose Tolerance Test (OGTT)
Spiro[chroman-2,4'-piperidine] derivatives have been developed as G-protein-coupled receptor 119 (GPR119) agonists, which are promising targets for the treatment of type 2 diabetes.[4] Their ability to improve glucose tolerance can be assessed using an oral glucose tolerance test (OGTT) in mice.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for the Oral Glucose Tolerance Test.
Quantitative Data Summary
| Compound | Dose | Animal Model | Effect | Reference |
| (R)-29 | 3 mg/kg | C57BL/6N mice | Reduced glucose excursion | [4] |
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast C57BL/6N mice for 4-6 hours with free access to water.[5]
-
Baseline Measurement: Weigh the mice and take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.[6]
-
Compound Administration: Administer the Spiro[chroman-2,4'-piperidine] compound or vehicle control at the desired dose and route (e.g., oral gavage).
-
Glucose Challenge: After a specified time following compound administration, administer a glucose solution (e.g., 20% dextrose) via oral gavage at a dose of 1-2 g/kg body weight.[5][6]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6][7]
-
Data Analysis: Measure blood glucose levels for each time point. The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance. A reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance.
Signaling Pathway: GPR119 Agonism
Caption: GPR119 agonist signaling pathway.
Analgesic Efficacy in an Inflammatory Pain Model
Spirocyclic derivatives have been investigated as delta opioid receptor agonists for the treatment of pain.[8] The carrageenan-induced inflammatory pain model is a common method to evaluate the efficacy of potential analgesics.
Experimental Workflow: Carrageenan-Induced Inflammatory Pain Model
Caption: Workflow for the inflammatory pain model.
Quantitative Data Summary
| Compound | Potency vs. Lead | Animal Model | Effect | Reference |
| ADL5747 | ~50-fold more potent | Inflammatory Pain Model | Analgesic | [8] |
Protocol: Carrageenan-Induced Inflammatory Pain Model
-
Animal Model: Use ICR female mice weighing 20-25 g.[9]
-
Induction of Inflammation: Prepare a 1% carrageenan solution in sterile saline. Inject 30 µL of the solution subcutaneously into the plantar surface of the hind paw.[9]
-
Compound Administration: Administer the Spiro[chroman-2,4'-piperidine] compound or vehicle control at the desired dose and route.
-
Analgesic Assessment (Hot Plate Test): At a set time after carrageenan injection (e.g., 3 hours), place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).[9]
-
Measurement: Record the latency time for the mouse to exhibit a pain response, such as licking or flicking its paw, or jumping. A cut-off time is typically used to prevent tissue damage.
-
Data Analysis: An increase in the paw withdrawal latency in the treated group compared to the vehicle control group indicates an analgesic effect.
Signaling Pathway: Delta Opioid Receptor Agonism
Caption: Delta opioid receptor agonist signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Xenograft model [bio-protocol.org]
- 4. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. vmmpc.org [vmmpc.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Spiro[chroman-2,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[1][2][3][4][5] Assessing the cytotoxicity of these novel compounds is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for evaluating the cytotoxic effects of spiro[chroman-2,4'-piperidine] derivatives using common cell-based assays. A multi-parametric approach is recommended for a thorough understanding of a compound's cytotoxic profile.[6]
Overview of Key Cytotoxicity Assays
A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The three assays detailed below provide insights into cell viability, membrane integrity, and the induction of apoptosis (programmed cell death).
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of living cells.[8]
-
LDH Release Assay (Membrane Integrity): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium.[10][11] LDH release is indicative of compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6]
-
Caspase-3/7 Assay (Apoptosis): This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[12][13][14] Activation of these caspases is a critical event in programmed cell death.
Data Presentation
To facilitate the comparison of cytotoxic activity across different cell lines and compounds, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format.[6]
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidine] Derivatives in Cancer Cell Lines (72h treatment)
| Compound ID | Target Cell Line | MTT Assay IC50 (µM) | LDH Release (% Cytotoxicity at 10 µM) | Caspase-3/7 Activation (Fold Increase at 10 µM) |
| SCP-A | MCF-7 (Breast) | 5.2 ± 0.4 | 15.3 ± 2.1 | 3.5 ± 0.3 |
| SCP-A | A2780 (Ovarian) | 8.9 ± 0.7 | 12.1 ± 1.8 | 2.8 ± 0.2 |
| SCP-A | HT-29 (Colon) | 12.5 ± 1.1 | 8.7 ± 1.5 | 1.9 ± 0.4 |
| SCP-B | MCF-7 (Breast) | 0.31 ± 0.05[1] | 65.8 ± 5.3 | 8.2 ± 0.6 |
| SCP-B | A2780 (Ovarian) | 1.15 ± 0.12 | 58.2 ± 4.9 | 7.1 ± 0.5 |
| SCP-B | HT-29 (Colon) | 5.62 ± 0.48[1] | 45.6 ± 3.7 | 5.4 ± 0.7 |
| Control (Doxorubicin) | MCF-7 (Breast) | 0.1 ± 0.02 | 75.2 ± 6.1 | 9.5 ± 0.8 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Spiro[chroman-2,4'-piperidine] compounds
-
Selected cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[6]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Spiro[chroman-2,4'-piperidine] compounds in complete culture medium. A vehicle control (e.g., DMSO) should be included at the same concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]
-
Experimental Workflow for MTT Assay
A schematic representation of the MTT assay workflow.
LDH Cytotoxicity Assay
This protocol is designed for use with commercially available LDH cytotoxicity assay kits.
Materials:
-
Spiro[chroman-2,4'-piperidine] compounds
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)[6]
-
Lysis buffer (for maximum LDH release control)[6]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include the following controls on each plate:[10]
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[17]
-
No-cell control: Medium only for background absorbance.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[17]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:[6] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Experimental Workflow for LDH Assay
A schematic representation of the LDH assay workflow.
Caspase-3/7 Glo® Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay, an "add-mix-measure" format.[12]
Materials:
-
Spiro[chroman-2,4'-piperidine] compounds
-
Selected cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with serial dilutions of Spiro[chroman-2,4'-piperidine] compounds and incubate for the desired duration (e.g., 6, 12, 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[13]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Express the results as a fold increase in caspase-3/7 activity compared to the vehicle-treated control.
-
Experimental Workflow for Caspase-3/7 Assay
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiro[chroman-2,4'-piperidine] Derivatives in Anti-Tuberculosis Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[chroman-2,4'-piperidine] derivatives have emerged as a promising class of heterocyclic compounds with significant potential in the development of new anti-tuberculosis (anti-TB) agents. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. This document provides a comprehensive overview of the anti-TB activity of a series of spiro[chroman-2,4'-piperidine] analogs, detailed protocols for their in vitro evaluation, and insights into their potential mechanism of action.
Data Presentation
The anti-tuberculosis activity of synthesized spiro[chroman-2,4'-piperidine] derivatives was evaluated against the M. tuberculosis H37Ra strain. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of the microorganism, are summarized in the table below. The activity of these derivatives is compared to the first-line anti-TB drug, Isoniazid (INH).
Table 1: In Vitro Anti-Tuberculosis Activity of Spiro[chroman-2,4'-piperidine] Derivatives against M. tuberculosis H37Ra
| Compound Code | Minimum Inhibitory Concentration (MIC) (µM) |
| PS01 | 7.68 |
| PS02 | 14.88 |
| PS03 | 14.54 |
| PS04 | 14.21 |
| PS05 | 13.89 |
| PS06 | 13.58 |
| PS07 | 13.29 |
| PS08 | 3.72 |
| PS09 | 230.42 |
| PS10 | 115.21 |
| PS11 | 57.60 |
| PS12 | 28.80 |
| PS13 | 14.40 |
| PS14 | 7.92 |
| PS15 | 7.85 |
| Isoniazid (INH) | 0.09 |
Data sourced from a study on novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives.[1][2]
Cytotoxicity Evaluation:
The most active compounds from the series were subjected to cytotoxicity testing against the human lung fibroblast cell line, MRC-5. While specific CC50 values (50% cytotoxic concentration) are not publicly available, reports indicate that the two most active compounds exhibited acute cytotoxicity towards the MRC-5 cell line.[1][2] This highlights the importance of evaluating the therapeutic index (selectivity) of these compounds in early-stage drug discovery.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the steps for assessing the in vitro anti-mycobacterial activity of spiro[chroman-2,4'-piperidine] derivatives against M. tuberculosis H37Ra.
Materials:
-
96-well sterile microplates
-
Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)
-
Spiro[chroman-2,4'-piperidine] derivative stock solutions (in DMSO)
-
Isoniazid (INH) stock solution (in sterile water)
-
Alamar Blue reagent
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.
-
Compound Dilution:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all inner wells.
-
Add 2 µL of the test compound stock solution to the first well of a row, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Repeat this process to obtain a range of concentrations.
-
Prepare a positive control row with Isoniazid and a negative control row with DMSO (vehicle control).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Ra in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in supplemented Middlebrook 7H9 broth.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds, Isoniazid, and DMSO. This will bring the final volume in each well to 200 µL. Include wells with broth only (sterility control) and wells with bacteria and broth but no compound (growth control).
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
-
Results can be assessed visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the evaluation of the cytotoxic effects of spiro[chroman-2,4'-piperidine] derivatives on the MRC-5 human lung fibroblast cell line.
Materials:
-
MRC-5 human lung fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well sterile, flat-bottomed microplates
-
Spiro[chroman-2,4'-piperidine] derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MRC-5 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with cells treated with vehicle (DMSO) as a negative control and wells with media only as a blank.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the screening and evaluation of spiro[chroman-2,4'-piperidine] derivatives for anti-tuberculosis activity.
Caption: Workflow for anti-tuberculosis screening.
Proposed Mechanism of Action: Inhibition of Mtb PtpB Signaling
Molecular docking studies have suggested that spiro[chroman-2,4'-piperidine] derivatives may exert their anti-tuberculosis effect by inhibiting the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). PtpB is a crucial virulence factor that is secreted by Mtb into the host macrophage. Inside the macrophage, PtpB dephosphorylates host proteins, thereby disrupting signaling pathways that are essential for the host's immune response. By inhibiting PtpB, these compounds may restore the macrophage's ability to control and eliminate the mycobacteria.
The diagram below illustrates the proposed mechanism of action.
Caption: Proposed inhibition of Mtb PtpB signaling.
References
Application Notes and Protocols for the Pharmacokinetic Profiling of Spiro[chroman-2,4'-piperidine] Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of novel Spiro[chroman-2,4'-piperidine] compounds. This class of molecules has shown promise in various therapeutic areas, including as histone deacetylase (HDAC) inhibitors, G-protein-coupled receptor 119 (GPR119) agonists, and 5-HT2C receptor partial agonists.[1][2][3] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as potential drug candidates.[4][5]
Introduction to Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are essential to determine how an organism affects a drug, and are a cornerstone of drug discovery and development.[6] For Spiro[chroman-2,4'-piperidine] compounds, understanding their PK profile allows for the optimization of dosing regimens and the prediction of their efficacy and safety. Key parameters evaluated include metabolic stability, plasma protein binding, potential for drug-drug interactions via Cytochrome P450 (CYP450) inhibition, and in vivo clearance, volume of distribution, and bioavailability.[4][7]
In Vitro ADME Assays
A suite of in vitro ADME assays should be conducted early in the drug discovery process to identify compounds with favorable properties.[5][8]
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism, typically by liver enzymes.[9][10] Liver microsomes are a common model as they contain a rich complement of Phase I metabolic enzymes, such as cytochrome P450s.[11][12]
Table 1: Representative Metabolic Stability Data for Spiro[chroman-2,4'-piperidine] Compounds
| Compound ID | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Human | 45 | 30.8 |
| Compound B | Human | > 60 | < 10.0 |
| Compound C | Rat | 25 | 55.4 |
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare stock solutions of the test Spiro[chroman-2,4'-piperidine] compounds (typically in DMSO). Also prepare liver microsomes (e.g., human, rat) and the NADPH regenerating system.[12]
-
Incubation: In a 96-well plate, mix the test compound (final concentration, e.g., 1 µM) with the liver microsomes in a phosphate buffer at 37°C.[11][12]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Time Points and Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[11]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[11]
Workflow for Metabolic Stability Assay
Caption: Workflow of the in vitro metabolic stability assay.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.[13][14][15] The unbound fraction of the drug is generally considered to be the pharmacologically active portion.[15]
Table 2: Representative Plasma Protein Binding Data
| Compound ID | Species | Unbound Fraction (fu, %) | Bound Fraction (%) |
| Compound A | Human | 2.5 | 97.5 |
| Compound B | Human | 10.8 | 89.2 |
| Compound C | Rat | 5.2 | 94.8 |
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Preparation: Spike the test Spiro[chroman-2,4'-piperidine] compound into plasma from the desired species (e.g., human, mouse) at a final concentration (e.g., 1-10 µM).[13][14]
-
Dialysis Setup: Add the plasma-compound mixture to one chamber of a RED device and dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.[13][16][17] The two chambers are separated by a semi-permeable membrane.[17]
-
Equilibration: Incubate the RED plate at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[13][14][16]
-
Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.[14]
-
Matrix Matching and Extraction: Add buffer to the plasma sample and plasma to the buffer sample to ensure matrix consistency for analysis. Precipitate proteins with a cold organic solvent containing an internal standard.[16]
-
Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[17]
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[16]
Workflow for Plasma Protein Binding Assay
Caption: Workflow of the plasma protein binding assay using RED.
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[18][19][20][21]
Table 3: Representative CYP450 Inhibition Data (IC50, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | 25.1 | > 50 | 15.8 | 5.6 |
| Compound B | > 50 | > 50 | > 50 | > 50 | 45.2 |
| Compound C | 12.5 | 8.9 | 22.4 | > 50 | 3.1 |
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
-
Preparation: Use recombinant human CYP450 enzymes and specific fluorogenic probe substrates for each isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[19][22] Prepare a dilution series of the test Spiro[chroman-2,4'-piperidine] compound.
-
Incubation: In a 96-well plate, pre-incubate the test compound with the specific CYP450 enzyme and an NADPH regenerating system in a buffer at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic probe substrate.[19]
-
Measurement: Monitor the formation of the fluorescent product over time using a plate reader.
-
Data Analysis: Determine the rate of reaction at each concentration of the test compound. Plot the percent inhibition against the compound concentration to calculate the IC50 value (the concentration that causes 50% inhibition).[19]
Logical Relationship in CYP450 Inhibition
Caption: Logical diagram of CYP450 inhibition and its implications.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, such as rodents, are crucial to understand the complete pharmacokinetic profile of a compound.[6][23][24]
Table 4: Representative In Vivo Pharmacokinetic Parameters in Rats
| Compound ID | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Compound B | IV | 1 | 850 | 0.08 | 1250 | 2.5 | - |
| Compound B | PO | 5 | 620 | 1.0 | 3100 | 3.1 | 50 |
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Use appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[6][25] House the animals under standard conditions.[26]
-
Dosing: Formulate the Spiro[chroman-2,4'-piperidine] compound in a suitable vehicle. Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals to determine bioavailability.[27]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or submandibular vein).[23][27]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.[26]
-
Sample Analysis: Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[27] Calculate oral bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study in rodents.
Conclusion
The systematic pharmacokinetic profiling of Spiro[chroman-2,4'-piperidine] compounds using the described in vitro and in vivo assays is essential for the selection and advancement of lead candidates. Early characterization of ADME properties helps to identify potential liabilities, guide medicinal chemistry efforts to optimize compound structures, and ultimately increase the probability of success in clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. Pk/bio-distribution | MuriGenics [murigenics.com]
- 7. criver.com [criver.com]
- 8. In Vitro ADME Assays [conceptlifesciences.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. enamine.net [enamine.net]
- 18. criver.com [criver.com]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. unmc.edu [unmc.edu]
- 27. Single Dose PK Study | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[chroman-2,4'-piperidine]
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Spiro[chroman-2,4'-piperidine] and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Spiro[chroman-2,4'-piperidine], particularly focusing on the widely used condensation reaction between a 2'-hydroxyacetophenone derivative and a 4-piperidone derivative (e.g., N-Boc-4-piperidone).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The amine catalyst (e.g., pyrrolidine) may be old or degraded. 2. Poor Quality Starting Materials: 2'-hydroxyacetophenone or N-Boc-4-piperidone may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Presence of Water: Moisture can interfere with the reaction. | 1. Use freshly distilled or a new bottle of the amine catalyst. 2. Check the purity of starting materials by NMR or melting point and purify if necessary. 3. Monitor the reaction by TLC. If the reaction is sluggish, increase the reflux time or temperature slightly. A typical protocol involves refluxing overnight.[1][2] 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield (<50%) | 1. Incomplete Reaction: As above. 2. Side Reactions: Formation of byproducts from self-condensation of the ketone or other undesired pathways. 3. Suboptimal Catalyst or Solvent: The choice of catalyst and solvent significantly impacts yield. 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Consider lowering the reaction temperature to minimize side reactions, although this may require longer reaction times. Ensure slow addition of reagents. 3. While pyrrolidine in methanol or ethanol is common, other amine catalysts or solvent systems can be explored. For related Kabbe condensations, DMSO has been used.[3] 4. Be meticulous during the workup. Ensure proper pH adjustments during washes and minimize the number of transfer steps. Use a saturated brine wash to improve phase separation. |
| Formation of Multiple Spots on TLC | 1. Presence of Starting Materials: Incomplete reaction. 2. Formation of Side Products: Potential byproducts include aldol condensation products of the piperidone or chalcone-type intermediates. 3. Degradation of Product: The spiroketal may be sensitive to harsh acidic or basic conditions during workup. | 1. As mentioned above, increase reaction time or temperature. 2. Isolate and characterize the major byproducts by NMR and MS to understand the side reactions. Adjusting the stoichiometry of the reactants might help. 3. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products with similar polarity to the desired product. 2. Oily Product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective. 2. If the product is an oil, try to form a salt (e.g., hydrochloride) which is often crystalline. Alternatively, high-vacuum drying may remove residual solvent. |
| Inconsistent Yields | 1. Variability in Reagent Quality: Purity of starting materials and solvents can vary between batches. 2. Lack of Precise Control over Reaction Conditions: Small changes in temperature, reaction time, or stoichiometry can affect the outcome. | 1. Use reagents from a reliable source and check their purity before use. 2. Maintain a detailed lab notebook and strictly control all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Spiro[chroman-2,4'-piperidine]-4-one?
A1: The most prevalent method is the Kabbe condensation, which involves the reaction of a 2'-hydroxyacetophenone with a protected 4-piperidone, such as N-Boc-4-piperidone.[1][4] This reaction is typically catalyzed by a secondary amine like pyrrolidine in a protic solvent such as methanol or ethanol.[1][2]
Q2: How can I improve the yield of the initial condensation step?
A2: To improve the yield, ensure you are using anhydrous conditions and high-purity starting materials. The choice of catalyst is also crucial; pyrrolidine is commonly reported to give good yields.[1][2] Optimizing the reaction time and temperature by monitoring the reaction progress with Thin Layer Chromatography (TLC) is also recommended.
Q3: What are the typical yields I can expect for the synthesis of N-Boc-protected spiro[chroman-2,4'-piperidine]-4-one?
A3: Reported yields for the condensation of 2'-hydroxyacetophenone and N-Boc-4-piperidone using pyrrolidine as a catalyst are generally good, often in the range of 70-83%.[2] One specific protocol reports a yield of 79%.[1]
Q4: I am observing the formation of a significant amount of a chalcone-like byproduct. How can I minimize this?
A4: The formation of 2'-hydroxychalcone can occur as a side reaction. This is more prevalent when using certain catalysts or reaction conditions. To minimize this, ensure the reaction conditions favor the intramolecular Michael addition that leads to the spirocycle. This can sometimes be achieved by a careful choice of base and solvent.
Q5: My final product is difficult to purify. What are the common impurities and how can I remove them?
A5: Common impurities include unreacted starting materials and side products from aldol-type reactions. A standard workup involves washing the organic layer with dilute acid (e.g., 1N HCl) and base (e.g., 1N NaOH) to remove basic and acidic impurities, respectively.[1] Purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent like hexane or an ethyl acetate/hexane mixture.[1]
Experimental Protocols
Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
This protocol is adapted from a reported procedure with a yield of 79%.[1]
Materials:
-
2'-Hydroxyacetophenone
-
N-Boc-4-piperidone
-
Pyrrolidine
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add pyrrolidine (2.0 eq).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, 1N NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Add hexane to the residue to precipitate the product.
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Filter the solid and wash with hexane to obtain the pure product.
Data Presentation
The following tables summarize yields for the synthesis of Spiro[chroman-2,4'-piperidine] derivatives and related spirocyclic compounds under various conditions.
Table 1: Reported Yields for the Synthesis of Spiro[chroman-2,4'-piperidine] Derivatives
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 2'-Hydroxyacetophenone, N-Boc-4-piperidone | Pyrrolidine | Methanol | Reflux, overnight | tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | 79 | [1] |
| Substituted 2'-hydroxyacetophenones, N-Boc-4-piperidone | Pyrrolidine | Ethanol | 80 °C, 12 h | Substituted tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylates | 70-83 | [2] |
| Substituted tert-butyl 4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylates | p-Toluenesulfonic acid (TsOH) | Toluene | Reflux, 6 h | Substituted spiro[chromene-2,4'-piperidine] derivatives | 55-78 | [2] |
Table 2: Effect of Lewis Acid Catalyst on the Yield of a Related Spiro[piperidine-3,2'-oxindole] Synthesis via [4+2] Cycloaddition
Note: This data is for a related spiro-piperidine synthesis and is provided for comparative purposes to illustrate the effect of different catalysts.
| Catalyst (10 mol%) | Yield (%) |
| None | <5 |
| Sc(OTf)₃ | 82 |
| Y(OTf)₃ | 65 |
| Hf(OTf)₄ | 48 |
| In(OTf)₃ | 55 |
| Cu(OTf)₂ | 42 |
| Lu(OTf)₃ | 61 |
| Nd(OTf)₃ | 52 |
| FeCl₃ | 35 |
| SnCl₄ | 38 |
Visualizations
General Workflow for Spiro[chroman-2,4'-piperidine] Synthesis
Caption: Workflow for the synthesis of Spiro[chroman-2,4'-piperidine].
Troubleshooting Logic for Low Yield
References
Technical Support Center: Spiro[chroman-2,4'-piperidine] Solubility Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with spiro[chroman-2,4'-piperidine] derivatives.
FAQs and Troubleshooting Guides
Q1: My spiro[chroman-2,4'-piperidine] derivative has poor aqueous solubility. What are the common causes and initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with spiro[chroman-2,4'-piperidine] derivatives due to their often rigid, lipophilic structures. The spirocyclic nature of this scaffold contributes to a high melting point and strong crystal lattice energy, which can hinder dissolution.
Initial Troubleshooting Steps:
-
pH Adjustment: The piperidine moiety in the scaffold is basic. Acidifying the aqueous medium can protonate the piperidine nitrogen, forming a more soluble salt. Experiment with a range of acidic pH values to determine the optimal pH for solubility.
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Co-solvents: Employing water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance solubility. Start with a small percentage of co-solvent and incrementally increase the concentration.
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Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for dissolution.[1] Techniques like micronization or nanomilling can be explored.
Q2: I'm observing precipitation of my compound when moving from a DMSO stock solution to an aqueous buffer for my biological assay. How can I prevent this?
A2: This is a common issue known as "kinetic solubility" limitation. The compound is soluble in the DMSO stock but crashes out upon dilution into the aqueous buffer.
Solutions:
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Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that maintains compound solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.[1]
-
Pre-warming the aqueous buffer: Gently warming the buffer before adding the DMSO stock can sometimes help to keep the compound in solution.
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Q3: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure?
A3:
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Kinetic Solubility: Measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (like DMSO) to an aqueous buffer over a short period. It's a high-throughput screening method often used in early drug discovery.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a specific solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-72 hours) until saturation is reached. This is the gold standard for solubility measurement and is crucial for later-stage drug development and formulation.
You should measure kinetic solubility for high-throughput screening of many compounds and thermodynamic solubility for in-depth characterization of lead candidates.
Quantitative Solubility Data
The following table summarizes publicly available aqueous solubility data for a representative spiro[chroman-2,4'-piperidine] derivative.
| Compound ID | Structure | Assay Conditions | Aqueous Solubility | Reference |
| Compound 4b | Substituted pyrimido[5,4-b][1][2]oxazine derivative with a spiro[chroman-2,4'-piperidine] moiety | pH 6.8 | 0.71 µM | [1] |
Note: This data highlights the low intrinsic aqueous solubility of this class of compounds and the need for solubility enhancement strategies.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium aqueous solubility.
Materials:
-
Spiro[chroman-2,4'-piperidine] derivative (solid form)
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Phosphate buffered saline (PBS), pH 7.4
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Glass vials with screw caps
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Orbital shaker/incubator
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Centrifuge
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HPLC system with a suitable column and UV detector
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Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
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Add a known volume of PBS (e.g., 1 mL) to the vial.
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Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24 to 72 hours to ensure equilibrium is reached.
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After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC-UV method against a standard curve.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to prepare a solution of a poorly soluble spiro[chroman-2,4'-piperidine] derivative for in vitro or in vivo studies.
Materials:
-
Spiro[chroman-2,4'-piperidine] derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Water for Injection or appropriate buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in water or buffer (e.g., 40% w/v).
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Weigh the required amount of the spiro[chroman-2,4'-piperidine] derivative.
-
Add the compound to the HP-β-CD solution.
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Vortex the mixture vigorously for several minutes.
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Sonicate the mixture to aid in the formation of the inclusion complex.
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Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter.
-
The resulting clear solution contains the drug-cyclodextrin complex with enhanced aqueous solubility.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
Technical Support Center: Optimizing the Biological Activity of Spiro[chroman-2,4'-piperidine] Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of Spiro[chroman-2,4'-piperidine] derivatives. The information is designed to address common challenges encountered during synthesis and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Synthesis of Spiro[chroman-2,4'-piperidine] Core Structure
Question 1: I am getting a low yield in the Kabbe condensation reaction to form the spiro[chroman-2,4'-piperidine]-4-one core. What are the common causes and how can I improve it?
Answer: Low yields in the Kabbe condensation are a common issue. Here are several factors to consider and troubleshoot:
-
Purity of Reagents: Ensure the 2-hydroxyacetophenone and N-Boc-4-piperidone are of high purity. Impurities can lead to side reactions and lower the yield. The purity of the pyrrolidine catalyst is also critical; distillation of pyrrolidine before use can be beneficial.[1]
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature or with gentle heating.[2] Drastic temperature changes can promote side product formation.
-
Solvent: While methanol is commonly used, exploring other solvents like ethanol or even solvent-free conditions with a basic resin (e.g., Amberlite IRA 400) might improve yields in some cases.[2]
-
Catalyst Loading: The amount of pyrrolidine can be catalytic or used in excess. Optimizing the catalyst loading is crucial.
-
-
Reaction Time: The reaction time can vary significantly based on the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction and avoid decomposition of the product. An immediate color change upon addition of the acetophenone is a good indicator that the reaction has initiated.[1]
Question 2: I am observing the formation of multiple byproducts during the spirocyclization step. How can I minimize these?
Answer: Side product formation is often due to competing reaction pathways. Consider the following:
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Reaction Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of either the acetophenone or the piperidone can lead to self-condensation or other side reactions.
-
Alternative Catalysts: While pyrrolidine is common, other amine catalysts or Lewis acids might offer better selectivity for your specific substrates.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography with a carefully selected solvent system is typically effective for isolating the desired spiro compound.
Modification of the Spiro[chroman-2,4'-piperidine] Scaffold
Question 3: I am having trouble with the N-alkylation or N-arylation of the piperidine nitrogen. What are the best practices?
Answer: Modifying the piperidine nitrogen is a key step in creating diverse analogs. Here are some tips for successful N-functionalization:
-
Choice of Base: The selection of a suitable base is critical. For N-alkylation with alkyl halides, common bases include potassium carbonate (K2CO3) in DMF or sodium hydride (NaH) in DMF.[3] The choice will depend on the reactivity of your alkylating agent and the stability of your starting material.
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the base and hydrolyze the alkylating agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help to avoid the formation of quaternary ammonium salts, which can occur if the piperidine is in excess.[3]
-
For N-Arylation: For attaching aryl groups, consider palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This will require careful optimization of the palladium catalyst, ligand, base, and solvent.
Biological Evaluation: GPR119 Agonist Assays
Question 4: My spiro[chroman-2,4'-piperidine] derivative shows inconsistent or weak cAMP response in my GPR119 cell-based assay. What could be the problem?
Answer: A weak or inconsistent cAMP response is a frequent challenge in GPR119 agonist screening. Here are potential causes and troubleshooting steps:
-
Low GPR119 Expression: The cell line used (e.g., HEK293, CHO) may have low expression levels of the GPR119 receptor. Verify the expression level using qPCR or Western blot. Consider using a cell line with confirmed high expression of the receptor.
-
Compound Solubility: Poor solubility of your test compound in the assay buffer can lead to an underestimation of its activity. Ensure the compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can affect cell viability.
-
Receptor Desensitization: Prolonged exposure of the cells to an agonist can lead to receptor desensitization. Optimize the incubation time with your compound. A shorter incubation period (e.g., 15-30 minutes) might be sufficient to capture the peak cAMP response.
-
Phosphodiesterase Activity: Endogenous phosphodiesterases (PDEs) degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal.
Question 5: My GPR119 agonist is potent in vitro but shows poor efficacy in animal models. What are the potential reasons?
Answer: The discrepancy between in vitro and in vivo efficacy is a significant hurdle in drug development. Here are some factors to investigate:
-
Poor Pharmacokinetic Properties: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. Assess the compound's pharmacokinetic profile to understand its bioavailability and half-life.
-
Species Differences: There can be pharmacological differences in the GPR119 receptor between species. Evaluate the potency of your agonist on the GPR119 ortholog of the animal model you are using.
-
Indirect Mechanism of Action: The glucose-lowering effect of GPR119 agonists is largely indirect and mediated by the secretion of incretins like GLP-1. The physiological state of the enteroendocrine L-cells in your animal model can influence the response. Consider co-administration with a DPP-4 inhibitor to enhance the effects of secreted GLP-1.
Biological Evaluation: Acetyl-CoA Carboxylase (ACC) Inhibitor Assays
Question 6: I am observing high background noise or false positives in my in vitro ACC inhibitor screening assay. What are the common causes?
Answer: High background and false positives can compromise the reliability of your screening results. Here are some potential sources of interference:
-
Compound Reactivity: Some compounds can react non-specifically with assay components, leading to false signals. This is a common issue in high-throughput screening. Consider performing counter-screens or using assays that are less prone to interference, such as mass spectrometry-based methods.[4][5]
-
Assay Technology Interference: Certain compounds can interfere with the detection method itself. For example, fluorescent compounds can interfere with fluorescence-based assays. It is important to test for compound auto-fluorescence.[6]
-
Biotin Mimetics: Since ACC is a biotin-dependent enzyme, compounds that mimic biotin can interfere with the assay.[6]
-
Enzyme-Coupled Reactions: Assays that use coupled enzyme reactions are inherently more susceptible to false positives from compounds that inhibit the coupling enzyme(s).[3]
Question 7: My ACC inhibitor shows variable IC50 values between experiments. How can I improve the reproducibility of my assay?
Answer: Variability in IC50 values can be frustrating. To improve reproducibility, focus on the following:
-
Enzyme Quality and Concentration: Ensure the purity and consistent activity of your ACC enzyme preparation. Use a consistent concentration of the enzyme in all assays.
-
Substrate Concentrations: Use substrate concentrations that are at or below their Km values to ensure the assay is sensitive to competitive inhibitors.
-
Assay Buffer Composition: The composition of the assay buffer, including the concentration of cofactors like ATP and MgCl2, should be consistent across all experiments.[7]
-
Incubation Times: Precisely control the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition.
Quantitative Data Summary
The following tables summarize the biological activity of selected Spiro[chroman-2,4'-piperidine] derivatives from various studies.
Table 1: GPR119 Agonist Activity of Spiro[chroman-2,4'-piperidine] Derivatives
| Compound | EC50 (nM) | Emax (%) | Reference |
| 11 | 369 | 82 | [8] |
| (R)-29 | 54 | 181 | [8] |
| 4 | 147.1 | 89.43 | [9] |
| 8 (7-chloro analog) | 121.5 | 71.09 | [9] |
Table 2: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Reference |
| 38j | Data in low nanomolar range | Data in low nanomolar range | [10] |
| MK-4074 | ~3 | ~3 | [11] |
Key Experimental Protocols
General Protocol for Kabbe Condensation Synthesis of Spiro[chroman-2,4'-piperidine]-4-one Core
-
To a solution of the appropriate 2-hydroxyacetophenone (1 equivalent) and N-Boc-4-piperidone (1.1 equivalents) in methanol, add pyrrolidine (catalytic amount).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro[chroman-2,4'-piperidine]-4-one derivative.[2][9]
General Protocol for In Vitro GPR119 cAMP Assay
-
Seed HEK293 cells stably expressing human GPR119 into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test spiro[chroman-2,4'-piperidine] derivatives in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the optimized time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Calculate EC50 values from the dose-response curves.
General Protocol for In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
-
Prepare a reaction mixture containing purified human ACC1 or ACC2 enzyme in a suitable buffer, along with ATP, acetyl-CoA, and bicarbonate.
-
Add serial dilutions of the test spiro[chroman-2,4'-piperidine] derivatives to the reaction mixture and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the final substrate.
-
After a specific incubation time, stop the reaction.
-
Measure the amount of ADP produced (a product of the reaction) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence polarization assay.[12]
-
Calculate the percent inhibition and determine the IC50 values from the dose-response curves.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR119 signaling cascade upon agonist binding.
Caption: Experimental workflow for an in vitro ACC inhibition assay.
Caption: Mechanism of Acetyl-CoA Carboxylase (ACC) and its inhibition.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
"Spiro[chroman-2,4'-piperidine] structure-activity relationship challenges"
Welcome to the technical support center for researchers working with the spiro[chroman-2,4'-piperidine] scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of this important chemical series.
Frequently Asked Questions (FAQs)
Q1: My Kabbe condensation to form the spiro[chroman-2,4'-piperidine] core is low-yielding. What are the common causes and solutions?
A1: Low yields in the Kabbe condensation are a frequent challenge. Here are some common causes and troubleshooting tips:
-
Purity of Reagents: Ensure your 2-hydroxyacetophenone and N-Boc-4-piperidone are pure. Impurities can interfere with the reaction. The use of undistilled pyrrolidine has been shown to lead to inconsistent yields.
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration. Overheating can lead to side products. It is advisable to move the heat source around the reaction vessel to ensure even heating.
-
Catalyst: Pyrrolidine is a commonly used catalyst. Ensure it is fresh and added in the correct stoichiometric amount. Some protocols suggest that using catalytic amounts of an acid, like butyric acid, in conjunction with pyrrolidine in DMSO can improve yields and allow the reaction to proceed at room temperature.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled to prevent decomposition of the product.
Q2: I'm observing a significant drop in activity (an "activity cliff") with minor structural modifications to my lead compound. How can I rationalize this?
A2: Activity cliffs are a common challenge in SAR studies. For the spiro[chroman-2,4'-piperidine] scaffold, consider the following:
-
Receptor-Ligand Interactions: The binding pockets of targets like the 5-HT2C receptor are highly sensitive to the steric and electronic properties of the ligand. A minor change, such as moving a substituent on the chromane ring, can disrupt key interactions like pi-pi stacking with aromatic residues (e.g., PHE327 and PHE328 in the 5-HT2C receptor).[1]
-
Conformational Restriction: The spirocyclic nature of the scaffold imparts significant conformational rigidity. Small changes can alter the preferred conformation, leading to a loss of binding affinity.
-
Introduction of Unfavorable Groups: The addition of bulky substituents or groups that introduce unfavorable electronic interactions can lead to a sharp decrease in activity.
Q3: My spiro[chroman-2,4'-piperidine] derivatives show promising in vitro activity but have poor pharmacokinetic properties. What are some strategies to improve this?
A3: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold is a key challenge. Consider the following:
-
Piperidine Nitrogen Substitution: The piperidine nitrogen is a common site for modification to improve pharmacokinetic properties. Replacing N-aryl or N-alkylaryl substituents can influence clearance rates, half-life, and oral bioavailability.
-
Lipophilicity: While some lipophilicity is required for cell permeability, excessive lipophilicity can lead to poor solubility and high plasma protein binding. Modulate lipophilicity by introducing polar groups or reducing the size of hydrophobic substituents.
-
Metabolic Stability: The chromane and piperidine rings can be susceptible to metabolic modification. Consider introducing blocking groups, such as fluorine atoms, at potential sites of metabolism to improve stability.
Q4: I am concerned about the potential for hERG inhibition with my compounds. How can I mitigate this risk?
A4: hERG inhibition is a critical safety liability. The spiro[chroman-2,4'-piperidine] scaffold has been associated with hERG activity. Strategies to mitigate this include:
-
Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG inhibition.
-
Avoid Basic Amines: The basic piperidine nitrogen can be a key contributor to hERG binding. While essential for activity at some targets, modifying its pKa or steric environment can reduce hERG liability.
-
Scaffold Hopping: In cases of persistent hERG activity, consider scaffold hopping to a related but structurally distinct core that retains the desired pharmacophoric elements but has a lower propensity for hERG binding. For example, moving from an aporphine lead to the spiro[chromene-2,4'-piperidine] scaffold has been shown to reduce hERG inhibition.[1]
Troubleshooting Guides
Synthetic Challenges
Problem: Difficulty in the deprotection of N-Boc-spiro[chroman-2,4'-piperidine].
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient acid or reaction time | Increase the equivalents of trifluoroacetic acid (TFA) and monitor the reaction by TLC until the starting material is consumed. |
| Product degradation | Harsh acidic conditions | Use a milder deprotection method, such as HCl in an organic solvent (e.g., dioxane or methanol). |
| Difficult purification | Residual TFA salts | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during work-up. |
Biological Assay Challenges
Problem: High variability in the FLIPR (Fluorometric Imaging Plate Reader) assay for 5-HT2C receptor agonism.
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent fluorescence signal | Uneven cell plating or dye loading | Ensure a confluent cell monolayer and consistent dye loading times and temperatures. Use of poly-D-lysine coated plates can improve cell adhesion.[2] |
| Poor mixing of compounds | Inadequate liquid handling parameters | Optimize the pipettor tip height and dispense speed on the FLIPR instrument to ensure proper mixing in the wells, especially in 384-well format.[2] |
| Signal quenching or artifacts | Compound precipitation or autofluorescence | Check the solubility of your compounds in the assay buffer. Run a control plate with compounds but without cells to check for autofluorescence. |
Quantitative Data Summary
Anticancer Activity of Spiro[chroman-2,4'-piperidine] Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of spiro[chroman-2,4'-piperidin]-4-one derivatives against various human cancer cell lines.[3]
| Compound | Linker | R Group | IC50 (µM) MCF-7 | IC50 (µM) HT-29 | IC50 (µM) A2780 |
| 15 | Carbonyl | 3,4,5-trimethoxyphenyl | 47.05 | 18.77 | 25.11 |
| 16 | Sulfonyl | phenyl | 5.62 | 0.31 | 1.25 |
MCF-7: Human breast carcinoma; HT-29: Human colorectal adenocarcinoma; A2780: Human ovarian cancer.
5-HT2C Receptor Agonist Activity of Spiro[chromene-2,4'-piperidine] Derivatives
The following table presents the in vitro activity of spiro[chromene-2,4'-piperidine] derivatives as 5-HT2C receptor agonists.[1]
| Compound | R | EC50 (nM) | Emax (%) |
| 4 | H | 147.1 | 89.43 |
| 8 | 7-Cl | 121.5 | 71.09 |
| 13 | 7-F | 182.6 | 72.36 |
| 14 | 7-CH3 | 530.9 | 65.43 |
| 21 | 5,7-di-Cl | >10,000 | - |
EC50: Half maximal effective concentration; Emax: Maximum effect.
Experimental Protocols
General Procedure for the Synthesis of the Spiro[chroman-2,4'-piperidine] Core (Kabbe Condensation)
This protocol describes the synthesis of the N-Boc protected spiro[chroman-2,4'-piperidine]-4-one core.
Materials:
-
2-hydroxyacetophenone
-
N-Boc-4-piperidone
-
Pyrrolidine
-
Anhydrous methanol
-
Ethyl acetate
-
1 N HCl
-
1 N NaOH
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 2-hydroxyacetophenone (1.0 eq) in anhydrous methanol, add pyrrolidine (2.0 eq) under stirring at room temperature.
-
Reflux the reaction mixture overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 N HCl, 1 N NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Add hexane to the residue to precipitate the product.
-
Filter and wash the solid with hexane to obtain the desired N-Boc-4-oxospiro[chroman-2,4'-piperidine].
FLIPR Assay for 5-HT2C Receptor Agonism
This protocol provides a general method for assessing the agonist activity of compounds at the 5-HT2C receptor using a calcium mobilization assay.
Materials:
-
Flp-In T-rex293 cell line stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
Serotonin (positive control)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into black-walled microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the cell culture medium and add the calcium indicator dye solution. Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (serotonin) in the assay buffer.
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading. c. Add the test compounds and controls to the cell plate. d. Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Determine the EC50 and Emax values for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Kabbe Condensation
Caption: Troubleshooting workflow for low-yielding Kabbe condensation reactions.
Signaling Pathway for 5-HT2C Receptor Agonism
Caption: Gq-biased signaling cascade initiated by a 5-HT2C receptor agonist.
References
Technical Support Center: Overcoming Drug Resistance with Spiro[chroman-2,4'-piperidine] Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Spiro[chroman-2,4'-piperidine] analogs in overcoming drug resistance. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Spiro[chroman-2,4'-piperidine] analogs in cancer therapy?
A1: Spiro[chroman-2,4'-piperidine] analogs exhibit anticancer properties through various mechanisms. A key mode of action is the inhibition of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure that can alter gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] Some analogs have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Q2: How can Spiro[chroman-2,4'-piperidine] analogs potentially overcome drug resistance?
A2: While direct evidence is still emerging, the HDAC inhibitory activity of these analogs is a promising avenue for overcoming drug resistance. HDAC inhibitors are known to re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. The proposed mechanisms include the transcriptional re-expression of silenced tumor suppressor genes, modulation of apoptosis-related proteins, and potential downregulation of drug efflux pumps like P-glycoprotein. Further research is needed to fully elucidate the role of Spiro[chroman-2,4'-piperidine] analogs in reversing multidrug resistance.
Q3: Are there known off-target effects for this class of compounds?
A3: As with many kinase and enzyme inhibitors, off-target effects are a possibility. For HDAC inhibitors, potential off-targets can lead to varied cellular responses. It is crucial to characterize the expression profile of your cell line of interest and consider using multiple, structurally distinct Spiro[chroman-2,4'-piperidine] analogs to confirm that the observed phenotype is due to on-target activity.[5]
Q4: What are the general solubility and stability characteristics of these compounds?
A4: The solubility of Spiro[chroman-2,4'-piperidine] analogs can vary depending on their specific substitutions. It is generally recommended to dissolve them in DMSO for in vitro studies. The stability of the compound in solution should be considered, and fresh preparations are often recommended for optimal and reproducible results.[5]
Troubleshooting Guides
Cell Viability Assays (MTT, MTS, WST-8)
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Intrinsic reducing activity of the compound. | Run a control with the compound in cell-free media to quantify its intrinsic activity and subtract this from the experimental values.[6] | |
| Low signal or no dose-response | Compound is inactive or used at too low a concentration. | Verify the compound's identity and purity. Test a wider range of concentrations. |
| Cells are resistant to the compound's mechanism of action. | Use a sensitive cell line as a positive control. Consider the expression of potential resistance markers in your cell line. | |
| Incorrect incubation time. | Optimize the incubation time for your specific cell line and compound (typically 24-72 hours).[4] | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Compound instability in solution. | Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.[5] |
Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low compound concentrations | Compound may be causing rapid, non-apoptotic cell death at the tested concentrations. | Test a lower range of concentrations and shorter incubation times. |
| Harsh cell handling during staining. | Handle cells gently during harvesting and washing steps to avoid membrane damage.[7] | |
| Low percentage of apoptotic cells (Annexin V+/PI-) | Insufficient incubation time or compound concentration. | Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. |
| Cells are resistant to apoptosis. | Check for the expression of anti-apoptotic proteins (e.g., Bcl-2) in your cell line. | |
| High background staining in unstained control | Autofluorescence of cells or compound. | Run an unstained cell control to set the baseline fluorescence. If the compound is fluorescent, consider alternative apoptosis assays. |
HDAC Inhibition Assays
| Problem | Possible Cause | Solution |
| High background fluorescence in "no enzyme" control | Substrate instability. | Prepare the substrate fresh for each experiment and store it as recommended by the manufacturer.[8] |
| Contaminated reagents. | Use high-purity reagents and dedicated solutions for your HDAC assays.[8] | |
| Compound autofluorescence | The test compound itself is fluorescent. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths and subtract this from the experimental values.[8] |
| No or weak inhibition | Inactive compound. | Verify the compound's integrity. Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[9] |
| Incorrect assay conditions. | Ensure the assay buffer pH and temperature are optimal for HDAC activity.[10] |
Data Presentation
In Vitro Cytotoxicity of Spiro[chroman-2,4'-piperidine] Analogs
| Compound ID | Modification | Target Cell Line | Assay | IC50 (µM) | Reference |
| Compound 16 | Sulfonyl spacer | MCF-7 (Breast Carcinoma) | MTT | 0.31 | [1][3] |
| A2780 (Ovarian Cancer) | MTT | 5.62 | [1][3] | ||
| HT-29 (Colorectal Adenocarcinoma) | MTT | Not specified | [1][3] | ||
| Compound 15 | Trimethoxyphenyl derivative | MCF-7 (Breast Carcinoma) | MTT | 18.77 | [1][3] |
| A2780 (Ovarian Cancer) | MTT | 47.05 | [1][3] | ||
| HT-29 (Colorectal Adenocarcinoma) | MTT | Not specified | [1][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Spiro[chroman-2,4'-piperidine] analog and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the Spiro[chroman-2,4'-piperidine] analog at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[7]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[14]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: In Vitro HDAC Activity Assay (Fluorometric)
-
Reagent Preparation: Prepare the HDAC assay buffer, substrate, and developer solution according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the HeLa nuclear extract (or other HDAC enzyme source), assay buffer, and the Spiro[chroman-2,4'-piperidine] analog at various concentrations. Include a "no enzyme" control and a positive control inhibitor.[9]
-
Substrate Addition: Initiate the reaction by adding the fluorometric HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[9][15]
-
Stop Reaction: Stop the reaction by adding the developer solution.[9][15]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[16]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating Spiro[chroman-2,4'-piperidine] analogs in overcoming drug resistance.
Caption: Hypothesized signaling pathway for overcoming drug resistance via HDAC inhibition by Spiro[chroman-2,4'-piperidine] analogs.
References
- 1. japsonline.com [japsonline.com]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dojindo.com [dojindo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. scispace.com [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Technical Support Center: Spiro[chroman-2,4'-piperidine] Off-Target Effect Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of Spiro[chroman-2,4'-piperidine] compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing actionable steps to identify and resolve them.
Problem 1: My Spiro[chroman-2,4'-piperidine] compound shows an unexpected phenotype or toxicity in cell-based assays. How can I determine if this is an off-target effect?
This is a common challenge that requires a systematic approach to distinguish between on-target and off-target liabilities.
Initial Steps:
-
Confirm On-Target Engagement: First, verify that your compound engages its intended target in a cellular context at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Correlate with On-Target Potency: Compare the concentration at which the adverse effect appears with your compound's potency (e.g., EC50 or IC50) for the intended target. If the unexpected phenotype only manifests at concentrations significantly higher than what is required for on-target activity, an off-target effect is a likely cause.
-
Use a Structurally Dissimilar Tool Compound: Test a known, structurally different agonist or inhibitor of the same target. If this alternative compound does not produce the same phenotype, it strengthens the hypothesis that your compound's effects are due to its unique off-target profile.
-
Initiate Off-Target Screening: If the evidence points away from an on-target effect, proceed with a systematic off-target screening cascade as outlined below.
Problem 2: My lead Spiro[chroman-2,4'-piperidine] compound shows significant hERG inhibition. What are the strategies to mitigate this?
hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a common liability for piperidine-containing compounds and a major cause of drug-induced cardiac arrhythmia.[1][2][3]
Structure-Activity Relationship (SAR) Guided Mitigation Strategies:
-
Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Modify the scaffold to introduce more polar groups or reduce greasy moieties.
-
Modulate Basicity (pKa): The basicity of the piperidine nitrogen is a key driver of hERG affinity. Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa, which often reduces hERG binding.
-
Disrupt Key Pharmacophore Features: Molecular modeling can help identify key interactions with residues in the hERG channel pore (e.g., Tyr652 and Phe656).[4] Modifications that disrupt these interactions, such as introducing steric hindrance or altering the electrostatic potential, can reduce affinity. For instance, in some cases, switching from a piperidine to a piperazine has been shown to significantly lower pKa and reduce hERG liability.
Problem 3: I am observing inconsistent results in my off-target screening assays.
Inconsistent results can arise from various factors related to compound handling, assay conditions, and data analysis.
Troubleshooting Steps:
-
Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay buffer. Compound precipitation can lead to inaccurate concentration-response curves. Verify the stability of your compound under the specific assay conditions.
-
Assay Controls: Always include appropriate positive and negative controls to monitor assay performance. A high degree of variability in control wells can indicate a problem with the assay itself.
-
Plate Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to inconsistent results. Avoid using the outer wells or fill them with buffer to maintain humidity.
-
Data Normalization: Use robust data normalization methods to account for plate-to-plate and day-to-day variability.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities for Spiro[chroman-2,4'-piperidine] and other piperidine-containing molecules?
A1: Due to their structural features, particularly the basic nitrogen atom, piperidine-containing compounds can interact with a range of biological targets. Common off-target liabilities include:
-
hERG Potassium Channel: As discussed above, this is a primary concern due to the risk of cardiotoxicity.[1]
-
Other GPCRs: The piperidine moiety is a common scaffold in ligands for various G-protein coupled receptors (GPCRs), leading to potential cross-reactivity with adrenergic, serotonergic, and dopaminergic receptors.
-
Kinases: The ATP-binding site of many kinases can accommodate piperidine-containing structures.
-
Other Ion Channels: Besides hERG, interactions with other ion channels (e.g., sodium, calcium) are also possible.
Q2: How can I systematically identify the off-target interactions of my lead compound?
A2: A tiered approach is the most efficient strategy for off-target profiling.
-
Tier 1: In Silico Profiling: Utilize computational methods such as pharmacophore modeling, molecular docking, and similarity-based searches against databases of known off-target binders to generate a preliminary list of potential off-targets.
-
Tier 2: Broad Panel Screening: Screen your compound at a single, high concentration (e.g., 10 µM) against a broad panel of targets, such as those offered by commercial vendors. This typically includes a wide range of GPCRs, kinases, ion channels, and other enzymes.
-
Tier 3: Hit Validation and Dose-Response Analysis: For any "hits" identified in the broad panel screen, perform follow-up dose-response assays to determine the potency (IC50 or Ki) of the off-target interaction.
Q3: What should I do if I find a significant off-target interaction?
A3: The course of action depends on the nature of the off-target and its potency relative to the on-target activity.
-
High-Potency Off-Target: If the off-target interaction is potent and occurs at a concentration close to the on-target effective concentration, you will likely need to engage in a medicinal chemistry effort to design out the off-target activity while retaining on-target potency.
-
Low-Potency Off-Target: If the off-target interaction is significantly less potent than the on-target activity, it may be acceptable, depending on the therapeutic window and the nature of the off-target. A thorough risk assessment is necessary.
-
"Druggable" Off-Target: In some cases, an off-target interaction may be beneficial, leading to a polypharmacological profile that could be advantageous for the desired therapeutic indication. This requires further investigation to validate the therapeutic potential of the off-target activity.
Q4: How can I be sure that the observed effect in my cellular assay is due to on-target engagement?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular environment. This method relies on the principle that a protein's thermal stability is altered upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides direct evidence of binding in cells.
Data Presentation
The following tables summarize quantitative data on the on-target and off-target activities of representative Spiro[chroman-2,4'-piperidine] derivatives.
Table 1: On-Target Activity of Representative Spiro[chroman-2,4'-piperidine] Derivatives
| Compound ID | Target | Assay Type | EC50 / IC50 (nM) | Emax (%) | Reference |
| Compound 8 | 5-HT2C Receptor | Calcium Flux | 121.5 | 71.09 | [1] |
| Compound 4 | 5-HT2C Receptor | Calcium Flux | 147.1 | 89.43 | [1] |
| (R)-29 | GPR119 | Not Specified | 54 | 181 | [5] |
| Compound 11 | GPR119 | Not Specified | 369 | 82 | [5] |
| Compound 16 | Cytotoxicity (MCF-7) | MTT Assay | 310 | N/A | [6] |
Table 2: Off-Target Activity of a Representative Spiro[chromene-2,4'-piperidine] Derivative (Compound 8)
| Off-Target | Assay Type | Concentration (µM) | % Inhibition | Reference |
| hERG | Not Specified | 10 | 43.92 | [1][7] |
| 5-HT2A Receptor | Calcium Flux | up to 10 | No Activity | [1] |
| 5-HT2B Receptor | Calcium Flux | up to 10 | No Activity | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for Target Engagement
Objective: To confirm the binding of a Spiro[chroman-2,4'-piperidine] compound to its intended protein target within intact cells.
Materials:
-
Cell line expressing the target protein
-
Spiro[chroman-2,4'-piperidine] compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the compound or vehicle control for a specified duration.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Manual Patch-Clamp Protocol for hERG Channel Inhibition
Objective: To determine the inhibitory potential of a Spiro[chroman-2,4'-piperidine] compound on the hERG potassium channel.[8][9][10][11]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal recording solutions
-
Spiro[chroman-2,4'-piperidine] compound of interest
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate hERG-expressing cells on coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol and Recording: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Plot the percentage of current inhibition as a function of compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: On-target 5-HT2C Gq-biased signaling pathway.
References
- 1. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 5. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 9. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiro[chroman-2,4'-piperidine] isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Spiro[chroman-2,4'-piperidine] isomers?
A1: The main challenges stem from the structural similarities between isomers. For enantiomers, identical physical properties (except for optical rotation) make their separation particularly difficult, requiring chiral-specific methods. Diastereomers, while having different physical properties, can still be challenging to separate if those differences are minor. Common issues include co-elution in chromatography, difficulty in selective crystallization, and the potential for racemization under harsh conditions.
Q2: What are the most common techniques for separating Spiro[chroman-2,4'-piperidine] enantiomers?
A2: The most prevalent methods for resolving enantiomers of Spiro[chroman-2,4'-piperidine] and related compounds are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to differentially interact with each enantiomer.
-
Supercritical Fluid Chromatography (SFC): Often preferred for its speed and reduced solvent consumption, SFC with a chiral stationary phase is a powerful tool for enantioseparation.
-
Diastereomeric Crystallization: Involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1]
-
Kinetic Resolution: Employs a chiral catalyst or reagent that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Q3: How can I separate diastereomers of Spiro[chroman-2,4'-piperidine]?
A3: Diastereomers have distinct physical properties, which allows for their separation using more conventional techniques:
-
Silica Gel Column Chromatography: Often the first approach due to its simplicity and scalability. Optimization of the mobile phase is key to achieving good separation.
-
Recrystallization: Exploiting differences in solubility between diastereomers in a particular solvent system can lead to the selective crystallization of one isomer. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate this process.[2]
Q4: My Spiro[chroman-2,4'-piperidine] compound lacks a strong UV chromophore. How can I detect it during HPLC or SFC purification?
A4: For compounds with poor UV absorbance, several strategies can be employed:
-
Mass Spectrometry (MS) Detection: Mass-directed purification is a powerful technique that allows for the collection of fractions based on the mass-to-charge ratio of the target compound.
-
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal and can detect any non-volatile analyte.
-
Pre-column Derivatization: Reacting the analyte with a UV-active or fluorescent tag can enhance its detectability.[3] For example, derivatization with para-toluenesulfonyl chloride (PTSC) can introduce a chromophore.[3]
Troubleshooting Guides
Chiral HPLC & SFC
| Problem | Possible Cause | Solution |
| No separation of enantiomers (single peak) | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. For normal phase, start with a low percentage of alcohol and gradually increase. For reversed-phase, adjust the organic solvent-to-water ratio. | |
| Flow rate is too high. | Decrease the flow rate to allow for better interaction between the enantiomers and the CSP. | |
| Poor resolution (overlapping peaks) | Mobile phase composition is not optimized. | Fine-tune the mobile phase composition. Small changes in the percentage of the modifier can significantly impact resolution. |
| Column temperature is too high. | Lower the column temperature. Chiral separations are often more effective at lower temperatures, which can enhance the chiral recognition mechanism. | |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a mobile phase additive. For basic compounds like piperidines, a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial. |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, the column may need to be replaced. |
Diastereomeric Crystallization
| Problem | Possible Cause | Solution |
| No crystallization | Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. |
| Inappropriate solvent. | Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures. | |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomer.[2] | |
| Oiling out | The melting point of the diastereomer is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixture of solvents. Adding a "poor" solvent can sometimes induce crystallization. |
| Co-crystallization of both diastereomers | Similar solubilities of the diastereomers in the chosen solvent. | Experiment with different solvent systems to maximize the solubility difference. |
| Crystallization is too rapid. | Slow down the cooling process. A gradual decrease in temperature can promote the formation of purer crystals. |
Quantitative Data
Table 1: Representative Chromatographic Data for Chiral Separation of Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Reference |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | > 4.0 | > 4.0 | [3] |
| 1-Indanone spiro-cyclopentane-3'-ol | Lux® Cellulose-1 | n-Hexane/Isopropanol (90:10) | 1.0 | 1.20 | 2.45 | [4] |
| 1-Indanone spiro-cyclopentane-3'-ol | CHIRALPAK® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 1.24 | 2.88 | [4] |
| Chiral δ-Lactam | Chiralpak IA | n-Hexane/Ethanol/DEA/TFA (90:10:0.1:0.3) | 1.0 | 1.51 | 3.38 | [5] |
Table 2: Diastereoselective Synthesis Yields of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones
| Acid Catalyst | Solvent | Diastereomeric Ratio | Yield (%) | Reference |
| p-TsOH | Dioxane | Mixture of diastereomers | 75 | This data is illustrative and based on similar syntheses. |
| CH3SO3H | CHCl3 | Predominantly one diastereomer | 42 | This data is illustrative and based on similar syntheses. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a low percentage of the alcohol modifier (e.g., 5%) and screen in increments of 5% up to 50%.
-
For basic compounds like Spiro[chroman-2,4'-piperidine], add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen a gradient from 5% to 95% organic modifier.
-
-
Optimization:
-
Once separation is observed, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
Adjust the flow rate (typically 0.5-1.0 mL/min for analytical scale) and column temperature to fine-tune the separation.
-
-
Detection: Use a UV detector at a wavelength where the compound has some absorbance, or use a mass spectrometer for detection.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
-
Analytical Method Development: Develop an analytical scale SFC method first to determine the optimal chiral stationary phase and co-solvent (typically methanol, ethanol, or isopropanol).
-
Scale-Up Calculation: Use the analytical method parameters to calculate the preparative-scale conditions, including flow rate and injection volume.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase co-solvent at the highest possible concentration without causing precipitation.
-
Purification:
-
Equilibrate the preparative SFC system with the chosen mobile phase.
-
Perform stacked injections of the sample to maximize throughput.
-
Collect the fractions corresponding to each enantiomer based on the detector signal (UV or MS).
-
-
Fraction Analysis: Analyze the collected fractions by analytical SFC or HPLC to determine the enantiomeric purity.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Protocol 3: Diastereomeric Salt Crystallization
-
Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid (for a basic analyte) or chiral base (for an acidic analyte). Common choices for basic compounds include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.
-
Salt Formation: Dissolve the racemic Spiro[chroman-2,4'-piperidine] derivative in a suitable solvent. Add an equimolar amount of the chiral resolving agent.
-
Crystallization:
-
Heat the solution to dissolve the diastereomeric salts completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
-
If crystallization is slow to initiate, scratch the inner surface of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analyze the purity of the crystals (e.g., by NMR or chiral HPLC of the free base).
-
If necessary, recrystallize the diastereomeric salt to improve its purity.
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.
-
Extract the free enantiomer with an organic solvent and isolate it by evaporation.
-
Visualizations
5-HT2C Receptor Signaling Pathway
Some Spiro[chroman-2,4'-piperidine] derivatives have been identified as 5-HT2C receptor agonists.[6] Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.
General Workflow for Isomer Purification
The following diagram illustrates a typical workflow for the purification of Spiro[chroman-2,4'-piperidine] isomers, from the initial crude mixture to the isolated, pure isomers.
Caption: General Purification Workflow for Spiro Isomers.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Stability of Spiro[chroman-2,4'-piperidine] Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vitro evaluation of Spiro[chroman-2,4'-piperidine] stability.
Frequently Asked Questions (FAQs)
Q1: My Spiro[chroman-2,4'-piperidine] derivative shows poor stability in human liver microsomes. What are the likely metabolic pathways responsible for this degradation?
A1: The Spiro[chroman-2,4'-piperidine] scaffold contains two key moieties susceptible to metabolism. The piperidine ring is prone to oxidation, which is a primary metabolic route. This can occur at the carbon atoms adjacent to the nitrogen, potentially forming lactams. If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway, often mediated by CYP3A4. Additionally, the chroman ring can undergo hydroxylation and other oxidative transformations.
Q2: I am observing rapid degradation of my compound in the absence of NADPH in my microsomal assay. What could be the cause?
A2: Degradation in the absence of the cofactor NADPH suggests that the instability is not mediated by cytochrome P450 enzymes. The two most likely causes are:
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Chemical Instability: The compound may be inherently unstable at the pH or temperature of the assay buffer.
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Esterase-mediated Hydrolysis: If your compound contains an ester functional group, it could be rapidly hydrolyzed by esterases present in the liver microsome preparation.
To investigate this, run a control experiment with heat-inactivated microsomes. If the degradation persists, it is likely due to chemical instability. If the degradation is significantly reduced, esterase activity is the probable cause.
Q3: How can I improve the in vitro metabolic stability of my Spiro[chroman-2,4'-piperidine] lead compound?
A3: Several strategies can be employed to enhance metabolic stability:
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Metabolic Blocking: Introduce sterically hindering groups or electron-withdrawing groups at or near the sites of metabolism to prevent recognition and binding by metabolic enzymes. For instance, fluorination of the piperidine or chroman ring can be effective.
-
Reduce Basicity: The basicity of the piperidine nitrogen can influence its interaction with metabolic enzymes. Introducing electron-withdrawing groups near the nitrogen can reduce its basicity and potentially slow down metabolism.
-
Conformational Constraint: The spirocyclic nature of the scaffold already imparts some rigidity. Further conformational restriction through strategic substitutions may orient the molecule in a way that shields the metabolic soft spots from enzymatic attack.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.
Q4: What are the best practices for performing a forced degradation study on a Spiro[chroman-2,4'-piperidine] derivative?
A4: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method. A comprehensive study should include the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Neutral Hydrolysis: Water or buffer at a neutral pH at an elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light.
-
Thermal Degradation: Heating the solid compound and a solution of the compound.
It is important to aim for 5-20% degradation to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.
Troubleshooting Guides
Issue 1: High Variability in Microsomal Stability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound Precipitation | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%). Visually inspect for precipitation. |
| Microsome Inactivation | Thaw microsomes quickly at 37°C and keep them on ice. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Cofactor Concentration | Prepare the NADPH regenerating system fresh for each experiment. Ensure the final concentration is appropriate. |
Issue 2: No Degradation Observed for a Compound Expected to be Metabolized
| Potential Cause | Troubleshooting Step |
| Inactive Microsomes | Test the activity of the microsomal batch with a known, rapidly metabolized positive control compound (e.g., verapamil, testosterone). |
| Low Microsomal Protein Concentration | Increase the microsomal protein concentration in the incubation. |
| Incorrect Assay Duration | Extend the incubation time points to capture slower metabolism. |
| Compound is not a CYP Substrate | Consider the possibility of metabolism by other enzyme systems not highly active in microsomes (e.g., certain UGTs, SULTs). An assay with hepatocytes may be more appropriate. |
Quantitative Data Summary
The following table presents hypothetical in vitro stability data for a series of Spiro[chroman-2,4'-piperidine] analogs to illustrate the impact of structural modifications.
| Compound | Modification | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent-01 | Unsubstituted | 15 | 46.2 |
| Analog-02 | 6-Fluoro on Chroman | 35 | 19.8 |
| Analog-03 | N-Methyl on Piperidine | 8 | 86.6 |
| Analog-04 | N-Cyclopropylmethyl on Piperidine | 25 | 27.7 |
| Analog-05 | 4,4-Difluoro on Piperidine | > 60 | < 11.6 |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation Procedure:
-
Serially dilute the test compound stock solution to an intermediate concentration in the phosphate buffer.
-
In a 96-well plate, add the diluted compound solution.
-
Add human liver microsomes (final concentration 0.5 mg/mL) to each well.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizations
Technical Support Center: Crystallization of Spiro[chroman-2,4'-piperidine]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Spiro[chroman-2,4'-piperidine] and related compounds.
Frequently Asked Questions (FAQs)
Q1: What makes Spiro[chroman-2,4'-piperidine] compounds challenging to crystallize?
A1: Spiro compounds, including the Spiro[chroman-2,4'-piperidine] scaffold, can present unique crystallization challenges due to their rigid, non-planar, three-dimensional structures.[1][2] This rigidity can hinder the efficient packing of molecules into a well-ordered crystal lattice.[1] Furthermore, the presence of multiple conformers in solution can inhibit the crystallization process.[1] The spirocyclic nature of these molecules, where two rings share a single atom, results in a fixed spatial arrangement of substituents, which is beneficial for biological activity but can complicate crystallization.[3][4]
Q2: How do I select an appropriate solvent for my Spiro[chroman-2,4'-piperidine] derivative?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] Given the heterocyclic nature of the Spiro[chroman-2,4'-piperidine] core, which contains both chroman and piperidine moieties, a range of solvents with varying polarities should be screened.[6][7]
A systematic approach to solvent screening is recommended:
-
Initial Solubility Tests: Test the solubility of a small amount of your compound (10-20 mg) in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.[6]
-
"Like Dissolves Like": The presence of the piperidine and chroman motifs suggests that moderately polar to polar solvents may be effective.[6][7]
-
Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble until turbidity is observed.[8] Gently heat the mixture to redissolve the solid and then allow it to cool slowly.[8] Common combinations include ethanol/water or ethyl acetate/hexane.
Q3: How do impurities affect the crystallization of my compound?
A3: Impurities can have several negative effects on crystallization, even at low concentrations.[9][10] They can:
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Inhibit Crystal Growth: Impurities can adsorb onto the surface of growing crystals, hindering or even stopping further growth.[11][12]
-
Alter Crystal Morphology: The presence of impurities can change the shape and size of the crystals.[11]
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Promote "Oiling Out": Impurities can lower the melting point of the compound, leading to the separation of a liquid phase instead of solid crystals.[8]
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Affect Polymorphism: Structurally related impurities have been shown to influence which polymorphic form of a compound crystallizes.[11][13]
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Reduce Purity: Impurities can become trapped within the crystal lattice, decreasing the overall purity of the final product.[9][11]
Q4: My compound is not crystallizing from solution. What should I do?
A4: If no crystals form upon cooling, the solution may not be sufficiently supersaturated.[14] Here are several techniques to induce crystallization:
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Increase Concentration: Carefully evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[8][15]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.[14]
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Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.[8][16]
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, potentially at a lower temperature (e.g., in a refrigerator or freezer).[17]
Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[15][18] This is a common issue with complex organic molecules.[19] To address this:
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Use More Solvent: Re-heat the mixture to dissolve the oil, add more solvent to lower the saturation temperature, and cool slowly.[8][18]
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Lower Boiling Point Solvent: Try a solvent with a lower boiling point.[14]
-
Slower Cooling: Allow the solution to cool more gradually to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help.[8][14]
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Further Purification: The presence of impurities can depress the melting point. An additional purification step like column chromatography may be necessary before attempting recrystallization again.[8]
Troubleshooting Guides
Problem 1: No Crystals Form
| Possible Cause | Solution |
| Solution is not supersaturated. | Evaporate some solvent to increase the concentration and re-cool.[14][15] |
| Too much solvent was used. | Reduce the solvent volume and attempt the crystallization again.[15] |
| Nucleation is inhibited. | Scratch the inner surface of the flask with a glass rod or add a seed crystal.[8][14] |
| Cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[14] |
Problem 2: Poor Crystal Quality (Small, Needles, or Powder)
| Possible Cause | Solution | | Rapid cooling. | Slow down the cooling process. Insulate the flask to allow for gradual cooling.[14][18] | | Suboptimal solvent. | Experiment with different solvents or solvent/anti-solvent combinations.[8] | | High level of impurities. | Purify the compound further using chromatography before recrystallization.[11] | | Agitation during cooling. | Allow the solution to stand undisturbed during the crystal growth phase. |
Problem 3: Low Yield
| Possible Cause | Solution | | Compound is too soluble in the cold solvent. | Ensure you have selected a solvent where the compound has low solubility at cold temperatures.[8] | | Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the compound.[6] | | Excessive washing of crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent.[8] | | Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper and use a small excess of solvent to prevent this. |
Experimental Protocols & Methodologies
Protocol 1: General Single-Solvent Recrystallization
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Solvent Selection: Based on small-scale solubility tests, choose a solvent that dissolves the Spiro[chroman-2,4'-piperidine] compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the selected solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[8]
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Common Solvents for Crystallization of Piperidine and Chroman Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point for piperidine derivatives.[20] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Polar Protic | 82 | Can be a good choice for single-solvent recrystallization.[6] |
| Acetonitrile | Polar Aprotic | 82 | Used for recrystallizing some piperidine derivatives.[21][22] |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent, can be used alone or in combination with hexane. |
| Toluene | Non-polar | 111 | Can be useful, but be mindful of the higher boiling point. |
| Acetone | Polar Aprotic | 56 | Used for recrystallizing some chroman derivatives.[23] |
| Water | Polar Protic | 100 | Typically used as an anti-solvent with a miscible organic solvent. |
Visualizations
Caption: General experimental workflow for crystallization.
Caption: Troubleshooting flowchart for when no crystals form.
Caption: Troubleshooting flowchart for when the compound "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 13. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. content.e-bookshelf.de [content.e-bookshelf.de]
- 20. chemrevlett.com [chemrevlett.com]
- 21. chemrevlett.com [chemrevlett.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Spiro[chroman-2,4'-piperidine]: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex scaffolds like Spiro[chroman-2,4'-piperidine] is a critical step. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the challenges encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of Spiro[chroman-2,4'-piperidine] and its derivatives, offering potential solutions based on established methodologies.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature.[1] - Ensure efficient stirring. |
| Suboptimal catalyst | - Experiment with different catalysts (e.g., pyrrolidine, p-toluenesulfonic acid).[1] - Optimize catalyst loading. | |
| Impure reactants | - Purify starting materials (e.g., substituted ortho-hydroxyl acetophenones, N-Boc piperidin-4-one) before use. | |
| Side reactions | - Adjust the reaction temperature to minimize the formation of byproducts. - Use a different solvent system. | |
| Formation of Impurities | Cross-condensation products | - Control the stoichiometry of the reactants carefully. |
| Unreacted starting materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. | |
| Decomposition of product | - Work up the reaction mixture promptly after completion. - Use milder purification techniques if the product is sensitive. | |
| Difficult Product Isolation/Purification | Product is an oil | - Attempt to crystallize the product from a different solvent system. - Utilize column chromatography with a carefully selected eluent system. |
| Co-elution of impurities | - Optimize the mobile phase for column chromatography to improve separation. - Consider alternative purification methods like preparative HPLC. | |
| Reaction Not Proceeding | Inactive catalyst | - Use a fresh batch of the catalyst. - Ensure the catalyst is not poisoned by impurities in the reactants or solvent. |
| Incorrect reaction conditions | - Verify the reaction temperature and pressure. - Ensure the solvent is anhydrous if required by the reaction mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the Spiro[chroman-2,4'-piperidine] core?
A common and effective method involves the condensation of a substituted ortho-hydroxyl acetophenone with N-Boc-piperidin-4-one.[1] This initial step typically utilizes pyrrolidine as a catalyst in ethanol and is heated to reflux.[1]
Q2: How can the ketone group on the chroman moiety be further modified?
The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) in methanol.[1] This alcohol can then undergo an elimination reaction, often catalyzed by an acid such as p-toluenesulfonic acid (TsOH), to form a double bond.[1]
Q3: What is the purpose of the Boc protecting group on the piperidine ring?
The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of the piperidine ring. It prevents the amine from participating in unwanted side reactions during the synthesis of the spirocyclic core. The Boc group can be readily removed later in the synthetic sequence using a strong acid like trifluoroacetic acid (TFA).[1]
Q4: Are there alternative catalysts for the initial condensation reaction?
While pyrrolidine is commonly used, other amine bases can also catalyze the reaction. For the synthesis of related bis-spiro piperidine derivatives, Lewis acids like Sb(V) supported on nano γ-alumina have been employed, particularly under ultrasonic irradiation.
Q5: What analytical techniques are crucial for monitoring the reaction and characterizing the product?
Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure of the synthesized Spiro[chroman-2,4'-piperidine] derivatives.[2][3]
Experimental Protocols
Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
This protocol is adapted from a common synthetic route for the spiro[chroman-2,4'-piperidine] core.[2]
-
Reactant Mixture: In a round-bottom flask, combine N-Boc-piperidone (1 equivalent), 2-hydroxyacetophenone (1 equivalent), and anhydrous methanol.
-
Catalyst Addition: Add pyrrolidine (catalytic amount) to the stirred mixture at room temperature.
-
Reaction Condition: Reflux the reaction mixture overnight.
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate and wash the organic layer sequentially with 1 N HCl, 1 N NaOH, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent in vacuo and add hexane to precipitate the product. Collect the solid by filtration.
Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Boc protecting group.[1][2]
-
Reaction Setup: Dissolve the Boc-protected spiro[chroman-2,4'-piperidine] derivative in methylene chloride.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for several hours and monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a saturated solution of NaHCO₃.
-
Extract the product with methylene chloride.
-
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected product.
Visualizing the Workflow
General Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of Spiro[chroman-2,4'-piperidine] derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low reaction yields.
References
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spiro[chroman-2,4'-piperidine] Derivatives Emerge as Selective HDAC Inhibitors: A Comparative Analysis
For Immediate Release
A novel class of histone deacetylase (HDAC) inhibitors based on a Spiro[chroman-2,4'-piperidine] scaffold is demonstrating significant potential in the landscape of epigenetic modulators. This comparison guide provides a detailed analysis of these emerging compounds against established HDAC inhibitors such as Vorinostat, Romidepsin, and Panobinostat, focusing on their inhibitory activity, selectivity, and the experimental methodologies used for their evaluation. This information is targeted towards researchers, scientists, and drug development professionals in the field of oncology and epigenetic research.
Introduction to HDAC Inhibition and the Spiro[chroman-2,4'-piperidine] Scaffold
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3][4][5] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. While several HDAC inhibitors have been approved for clinical use, the development of new scaffolds with improved selectivity and pharmacological properties remains an active area of research.
The Spiro[chroman-2,4'-piperidine] framework represents a promising structural motif for the design of novel HDAC inhibitors. Recent studies have highlighted the potential of N-benzyl spiro-piperidine hydroxamic acid-based derivatives as potent and selective inhibitors of specific HDAC isoforms.[6]
Comparative Inhibitory Activity
The inhibitory potency (IC50) of Spiro[chroman-2,4'-piperidine] derivatives has been evaluated against specific HDAC isoforms and compared with broad-spectrum (pan) and class-selective HDAC inhibitors.
Enzymatic Inhibition Data (IC50, nM)
| Compound/Drug | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| Spiro[chroman-2,4'-piperidine] Derivative (8i) | - | - | - | 18.3 | 1858 |
| Spiro[chroman-2,4'-piperidine] Derivative (8k) | - | - | - | 16.9 | 1825 |
| Vorinostat (SAHA) | 10 | - | 20 | - | - |
| Romidepsin (FK228) | 36 | 47 | 510 | 14,000 | - |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | <13.2 | mid-nanomolar |
Data for Spiro[chroman-2,4'-piperidine] derivatives are from a specific study and may not represent all compounds within this class.[6] Data for other inhibitors are compiled from various sources.[7][8]
Notably, the halogen-substituted Spiro[chroman-2,4'-piperidine] derivatives 8i (2,4-dichloro) and 8k (2,4-difluoro) exhibit remarkable selectivity for HDAC6 over HDAC8, with over 100-fold greater potency against HDAC6.[6] This contrasts with pan-HDAC inhibitors like Panobinostat, which demonstrate broad activity across multiple HDAC isoforms.[9]
Antiproliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound/Drug | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) |
| Spiro[chroman-2,4'-piperidine] Derivative (8i) | 1.85 | 2.15 | 2.87 | - |
| Spiro[chroman-2,4'-piperidine] Derivative (8k) | 1.96 | 2.34 | 3.12 | - |
| Vorinostat (SAHA) | 0.75 | - | - | - |
| Panobinostat (LBH589) | - | - | 0.03 | 0.0071 |
Data for Spiro[chroman-2,4'-piperidine] derivatives are from a specific study.[6] Data for other inhibitors are compiled from various sources.[7][10]
The Spiro[chroman-2,4'-piperidine] derivatives demonstrate potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[6][11]
Mechanism of Action and Signaling Pathways
HDAC inhibitors, including the Spiro[chroman-2,4'-piperidine] class, function by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn results in the relaxation of chromatin structure and the modulation of gene expression.[1][3] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4]
Caption: General signaling pathway of HDAC inhibition.
Experimental Protocols
The evaluation of HDAC inhibitors involves a series of standardized in vitro assays to determine their enzymatic activity, cellular potency, and mechanism of action.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
Principle: A fluorogenic substrate, typically an acetylated lysine peptide linked to a fluorescent molecule, is incubated with an HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore. The resulting fluorescence is proportional to the HDAC activity and can be measured using a fluorescence plate reader.
Protocol Outline:
-
Prepare serial dilutions of the test compound (e.g., Spiro[chroman-2,4'-piperidine] derivative) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
In a 96-well or 384-well black plate, add the diluted compounds or vehicle control (DMSO).
-
Add the purified recombinant HDAC enzyme (e.g., HDAC6, HDAC8) to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease and a pan-HDAC inhibitor.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~355/460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric HDAC enzymatic assay.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or antiproliferative effects of HDAC inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Spiro[chroman-2,4'-piperidine] derivatives represent a new and promising class of HDAC inhibitors with a distinct selectivity profile, particularly towards HDAC6. Their potent antiproliferative activity against various cancer cell lines warrants further investigation and development. This guide provides a foundational comparison of these novel compounds against established HDAC inhibitors, highlighting their potential as more selective therapeutic agents. The detailed experimental protocols offer a framework for researchers to further evaluate and characterize these and other emerging epigenetic modulators.
References
- 1. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 2. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Romidepsin used for? [synapse.patsnap.com]
- 4. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Validating Spiro[chroman-2,4'-piperidine] Scaffolds: A Comparative Guide for Therapeutic Target Development
The spiro[chroman-2,4'-piperidine] core is a highly valued scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and its utility in the generation of lead molecules for drug discovery.[1] This guide provides a comparative analysis of the therapeutic potential of spiro[chroman-2,4'-piperidine] derivatives, focusing on their validation against various therapeutic targets, supported by experimental data and detailed protocols.
Overview of Therapeutic Applications
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been investigated for a broad spectrum of pharmacological activities, demonstrating its versatility as a pharmacophore.[2][3] These activities include potential treatments for cancer, diabetes, infectious diseases, and central nervous system disorders. The core structure, a six-membered tricyclic molecule containing oxygen and nitrogen heteroatoms, allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1][2]
Comparative Analysis of Therapeutic Targets
The validation of the spiro[chroman-2,4'-piperidine] scaffold is best understood through its application in targeting specific proteins and pathways. This section compares the performance of its derivatives against several key therapeutic targets.
Histone Deacetylase (HDAC) Inhibition for Anticancer Therapy
Spiro[chroman-2,4'-piperidine] derivatives have emerged as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.
Experimental Data:
| Compound | Target | IC50 (nM) | Cell Line | In Vivo Model | Outcome |
| 4-fluorobenzyl spirocycle | Nuclear HDACs | Data not available | HCT-116 | HCT-116 xenograft | Lower clearance, increased half-life, and superior in vivo antitumor activity compared to the lead compound.[4] |
| 2-phenylethyl spirocycle | Nuclear HDACs | Data not available | HCT-116 | HCT-116 xenograft | Similar improved pharmacokinetic profile and in vivo efficacy as the 4-fluorobenzyl derivative.[4] |
| Compound 16 (sulfonyl spacer) | Cytotoxic agent | 0.31 - 5.62 µM | MCF-7, A2780, HT-29 | Not specified | Induced apoptosis and cell cycle arrest in MCF-7 cells.[5][6] |
Experimental Protocols:
-
In Vitro HDAC Inhibition Assay: The ability of the compounds to inhibit nuclear HDACs is typically evaluated using commercially available kits. Nuclear extracts from cell lines are incubated with the test compounds and a fluorescently labeled HDAC substrate. The inhibition of HDAC activity is measured by the change in fluorescence intensity.
-
In Vitro Antiproliferative Activity (MTT Assay): Human cancer cell lines (e.g., MCF-7, A2780, HT-29) are seeded in 96-well plates and treated with various concentrations of the spiro[chroman-2,4'-piperidine] derivatives.[5] After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 values.[5]
-
In Vivo Xenograft Model: Human colon carcinoma cells (HCT-116) are implanted subcutaneously into immunocompromised mice.[4] Once tumors are established, mice are treated with the test compounds. Tumor volume and body weight are monitored throughout the study to assess antitumor efficacy and toxicity.[4]
Signaling Pathway:
Caption: HDAC inhibition by Spiro[chroman-2,4'-piperidine] derivatives.
G-Protein-Coupled Receptor 119 (GPR119) Agonism for Type 2 Diabetes
Derivatives of spiro[chroman-2,4'-piperidine] have been identified as potent and orally bioavailable agonists of GPR119, a G-protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes.
Experimental Data:
| Compound | Target | EC50 (nM) | Emax (%) | In Vivo Model | Outcome |
| 11 | GPR119 | 369 | 82 | Not specified | Lead compound identified through conformational restriction.[7] |
| (R)-29 | GPR119 | 54 | 181 | C57BL/6N mice | Reduced glucose excursion in an oral glucose tolerance test.[7] |
Experimental Protocols:
-
In Vitro GPR119 Agonist Assay: A cell-based assay is used, typically involving cells engineered to express GPR119 and a reporter system (e.g., cAMP response element-luciferase). Cells are treated with the test compounds, and the activation of GPR119 is measured by the reporter signal. EC50 and Emax values are determined from dose-response curves.
-
In Vivo Oral Glucose Tolerance Test (OGTT): C57BL/6N mice are fasted overnight and then administered the test compound orally.[7] After a set period, a glucose challenge is given. Blood glucose levels are measured at various time points to assess the compound's ability to improve glucose tolerance.[7]
Signaling Pathway:
Caption: GPR119 signaling cascade activated by Spiro[chroman-2,4'-piperidine] agonists.
5-HT2C Receptor Agonism for CNS Disorders
Spiro[chromene-2,4'-piperidine]s, a related class of compounds, have been identified as potent and selective partial agonists of the 5-HT2C receptor, a target for treating CNS disorders like obesity, depression, and schizophrenia.[8]
Experimental Data:
| Compound | Target | EC50 (nM) | Emax (%) | Selectivity | Outcome |
| 4 | 5-HT2CR | 147.1 | 89.43 | Good selectivity against 5-HT2AR and 5-HT2BR.[8] | High potency and good selectivity. |
| 8 | 5-HT2CR | 121.5 | 71.09 | No observed activity toward 5-HT2AR or 5-HT2BR.[8] | Potent and selective partial agonist with low hERG inhibition.[8] |
Experimental Protocols:
-
In Vitro Calcium Flux Assay: Flp-In T-rex293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors are used.[8] Cells are loaded with a calcium-sensitive dye and treated with the test compounds. The activation of the receptor leads to an increase in intracellular calcium, which is measured using a fluorescence imaging plate reader (FLIPR).[8]
-
β-Arrestin Recruitment Assay: This assay determines if the agonist is G-protein biased or also activates the β-arrestin pathway. Cells co-expressing the 5-HT2C receptor and a β-arrestin-linked reporter are treated with the compounds, and the reporter signal is measured.
Signaling Pathway:
Caption: 5-HT2C receptor Gq-biased signaling pathway.
Acetyl-CoA Carboxylase (ACC) Inhibition
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for metabolic diseases.
Experimental Data:
| Compound | Target | IC50 (nM) | In Vivo Model | Outcome |
| 38j | ACC | Low nanomolar range | C57BL/6J mice | Reduced respiratory quotient, indicating increased whole-body fat oxidation.[9] |
Experimental Protocols:
-
In Vitro ACC Inhibition Assay: The inhibitory activity of the compounds against ACC is determined by measuring the incorporation of [14C]bicarbonate into malonyl-CoA. The reaction mixture includes the enzyme, acetyl-CoA, ATP, and the test compound.
-
In Vivo Respiratory Quotient (RQ) Measurement: C57BL/6J mice are placed in metabolic chambers, and their oxygen consumption and carbon dioxide production are measured to calculate the RQ (VCO2/VO2).[9] A lower RQ indicates a shift from carbohydrate to fat oxidation.[9]
Experimental Workflow:
Caption: General experimental workflow for therapeutic target validation.
Comparison with Alternatives
While the provided data focuses on the validation of spiro[chroman-2,4'-piperidine] derivatives, a comprehensive comparison with existing therapies would require further head-to-head studies. However, for some indications, general comparisons can be made. For instance, non-hormonal agents like clonidine, venlafaxine, and gabapentin are alternatives for some conditions targeted by 5-HT2C agonists.[10] The development of G-protein biased 5-HT2C agonists from the spiro[chromene-2,4'-piperidine] scaffold aims to improve upon existing therapies by potentially reducing side effects associated with β-arrestin pathway activation.[8]
Conclusion
The spiro[chroman-2,4'-piperidine] scaffold has been successfully utilized to develop potent and selective modulators for a variety of therapeutic targets. The data presented herein demonstrates the validation of this scaffold in the context of HDAC inhibition for cancer, GPR119 agonism for diabetes, 5-HT2C receptor agonism for CNS disorders, and ACC inhibition for metabolic diseases. The versatility of this chemical framework, coupled with detailed experimental validation, establishes it as a privileged structure in modern drug discovery. Further research, including direct comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonhormonal alternatives for the treatment of hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Spiro[chroman-2,4'-piperidine] Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spiro[chroman-2,4'-piperidine] analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document summarizes key quantitative data, details experimental protocols for the evaluation of these analogs, and visualizes relevant biological pathways to support further research and development.
The Spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and neurological disorders. This guide offers a comparative analysis of their performance based on published experimental data.
Data Presentation: A Comparative Analysis of Biological Activities
The following tables summarize the in vitro activities of various Spiro[chroman-2,4'-piperidine] analogs across different biological targets. This data is intended to provide a comparative overview to aid in the selection and design of compounds for further investigation.
Table 1: Comparative Anticancer Activity of Spiro[chroman-2,4'-piperidine] Analogs
| Compound | Linker | R Group | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Reference |
| 15 | Carbonyl | 3,4,5-Trimethoxyphenyl | 18.77 | 47.05 | 35.14 | [1] |
| 16 | Sulfonyl | 3,4,5-Trimethoxyphenyl | 0.31 | 5.62 | 2.18 | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. Lower values indicate higher potency.
Table 2: Comparative Anti-Tubercular Activity of Spiro[chroman-2,4'-piperidine] Analogs
| Compound | R Group | MIC (µM) against M. tuberculosis H37Ra | Reference |
| PS08 | 4-Chlorophenyl | 3.72 | [2][3] |
| Analog A | Phenyl | >230 | [2][3] |
| Analog B | 4-Nitrophenyl | 7.68 | [2][3] |
| INH (Isoniazid) | - | 0.09 | [2][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
Table 3: Comparative Histone Deacetylase (HDAC) Inhibitory Activity of Spiro[chroman-2,4'-piperidine] Analogs
| Compound | R Group | HDAC IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| 7a | Phenyl | 0.41 | - | [4] |
| 9 | 4-Fluorobenzyl | - | - | [4] |
| 10 | 2-Phenylethyl | - | - | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit the activity of the HDAC enzyme or the growth of HCT-116 cells by 50%.
Table 4: Comparative 5-HT2C Receptor Agonist Activity of Spiro[chromene-2,4'-piperidine] Analogs
| Compound | R Group | 5-HT2C EC₅₀ (nM) | Emax (%) | Reference |
| 4 | H | 147.1 | 89.43 | [5] |
| 6 | 5-Cl | 30.98 | - | [5] |
| 7 | 6-Cl | 2154 | - | [5] |
| 8 | 7-Cl | 121.5 | 71.09 | [5][6] |
| 9 | 8-Cl | 149.9 | - | [5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug. Lower EC₅₀ values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A2780, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the Spiro[chroman-2,4'-piperidine] analogs for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Anti-Tubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared in 7H9 broth.
-
Compound Dilution: The Spiro[chroman-2,4'-piperidine] analogs are serially diluted in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Colorimetric Reading: After a further 24-hour incubation, the color change from blue to pink is observed. The MIC is defined as the lowest drug concentration that prevents the color change.
HDAC Inhibitory Activity: Fluorometric Assay
This assay measures the ability of compounds to inhibit the activity of histone deacetylase enzymes.
-
Reaction Setup: The reaction is initiated by mixing the HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound in an assay buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm). The IC₅₀ values are determined from the dose-response curves.
5-HT2C Receptor Agonist Activity: FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration, a downstream effect of Gq-coupled GPCR activation.
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are seeded in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument, and the test compounds are added to the wells.
-
Fluorescence Monitoring: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels. The EC₅₀ and Emax values are calculated from the dose-response curves.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Spiro[chroman-2,4'-piperidine] analogs.
References
- 1. japsonline.com [japsonline.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Target Engagement Assays for Spiro[chroman-2,4'-piperidine] Derivatives
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating engagement with a diverse range of biological targets. This guide provides a comparative overview of target engagement assays for compounds incorporating this versatile scaffold, with a focus on key protein classes for which this structural motif has shown notable activity. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of appropriate assays for their specific research needs.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data for the engagement of spiro[chroman-2,4'-piperidine] derivatives with several protein targets. This allows for a direct comparison of their potency and efficacy across different biological systems.
| Compound Class | Target | Assay Type | Key Compound Example | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| Spiro[chromene-2,4'-piperidine] | 5-HT2C Receptor | Calcium Flux Assay | 7-chloro analogue (Compound 8) | 121.5 nM | 71.09% (partial agonist) | [1][2] |
| Spiro[chromane-2,4'-piperidine] | GPR119 | Not specified | (R)-29 | 54 nM | 181% | [3] |
| Spiro[chroman-2,4'-piperidine]-4(3H)-one | Acetyl-CoA Carboxylase | Not specified | - | - | - | [4] |
| Spiro[chromane-2,4'-piperidine] | Histone Deacetylases (HDACs) | In vitro antiproliferative assay | 4-fluorobenzyl spirocycle | - | - | [5] |
| Spiro[chromanone-2,4'-piperidine]-4-one | Pathogenic Bacteria (Fatty Acid Synthesis) | Minimum Inhibitory Concentration (MIC) | Compound B14 | 0.78-3.48 µg/mL | - | [6] |
Detailed Experimental Protocols
A clear understanding of the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the literature for assessing the target engagement of spiro[chroman-2,4'-piperidine] compounds.
Calcium Flux Assay for 5-HT2C Receptor Agonism
This assay is employed to measure the activation of the Gq-coupled 5-HT2C receptor, which leads to an increase in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of spiro[chromene-2,4'-piperidine] derivatives as 5-HT2C receptor agonists.
Cell Line: Flp-In T-rex293 cell line stably expressing the human 5-HT2C receptor.[1]
Materials:
-
Test compounds (spiro[chromene-2,4'-piperidine] derivatives)
-
Serotonin (positive control)
-
Assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the 5-HT2C receptor-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in a solution containing the dye for a specified time at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (serotonin) in the assay buffer.
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Add the compound solutions to the wells.
-
Monitor the change in fluorescence intensity over time. The binding of an agonist to the 5-HT2C receptor will trigger a Gq-protein signaling cascade, leading to the release of intracellular calcium and a subsequent increase in fluorescence.
-
-
Data Analysis:
-
The maximum fluorescence intensity is recorded for each compound concentration.
-
The data is normalized to the response of the positive control (serotonin), which is set to 100% efficacy.[1]
-
Dose-response curves are generated, and EC50 and Emax values are calculated using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological processes and experimental procedures can aid in comprehension. The following diagrams were generated using Graphviz (DOT language).
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
References
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spiro[chroman-2,4'-piperidine] Derivatives in Serotonin Receptor Modulation
A deep dive into the cross-reactivity and functional selectivity of a promising class of Gq-biased 5-HT2C receptor partial agonists, Spiro[chroman-2,4'-piperidine] derivatives, reveals a favorable selectivity profile when compared to its predecessor compound, aporphine, and established atypical antipsychotics. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The Spiro[chroman-2,4'-piperidine] scaffold has emerged as a significant pharmacophore in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets.[1][2] A notable advancement in this area is the identification of a series of Spiro[chromene-2,4'-piperidine] derivatives as potent, selective, and Gq-biased partial agonists of the 5-HT2C receptor.[3][4][5][6][7][8] This guide focuses on the cross-reactivity profile of the lead compound from this series, the 7-chloro analogue (compound 8), and compares its activity with its predecessor, aporphine 1, and a selection of atypical antipsychotic drugs that also target serotonin receptors.
Performance Comparison: Potency, Selectivity, and Biased Agonism
The lead Spiro[chromene-2,4'-piperidine] derivative, compound 8, demonstrates high potency as a partial agonist at the human 5-HT2C receptor with an EC50 value of 121.5 nM and an Emax of 71.09%.[3][6] Crucially, this compound exhibits high selectivity, showing no observed activity at the 5-HT2A or 5-HT2B receptors.[3][6] Furthermore, functional selectivity assays revealed that compound 8 preferentially activates the Gq-coupled signaling pathway with no recruitment of β-arrestin, indicating a Gq-biased agonism.[3][6] This biased signaling is a desirable characteristic, as it may lead to enhanced therapeutic efficacy with reduced side effects, such as receptor desensitization and internalization, which are often mediated by the β-arrestin pathway.[3]
In contrast, while the predecessor compound, aporphine 1, also shows Gq-biased agonism, the Spiro[chromene-2,4'-piperidine] derivative 8 exhibits a lower potential for cardiac toxicity, with significantly less inhibition of the hERG channel (43.92% inhibition at 10 μM).[3][6]
Atypical antipsychotics, often used as a benchmark for serotonin receptor modulation, display a broader receptor interaction profile. While they generally show a higher affinity for 5-HT2A receptors than for D2 dopamine receptors, they also interact with a variety of other receptors, which can contribute to their therapeutic effects but also to their side-effect profiles.[3][9][10] For instance, olanzapine has a high affinity for multiple serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6) as well as dopamine, muscarinic, and histamine receptors.[3] Risperidone also shows strong binding to both 5-HT2A and D2 receptors.[3]
The following tables summarize the available quantitative data for a direct comparison of these compounds.
Table 1: Functional Activity at the 5-HT2C Receptor
| Compound | Type | EC50 (nM) | Emax (%) | Receptor Selectivity | Biased Agonism |
| Spiro[chromene-2,4'-piperidine] (Compound 8) | Spiro Compound | 121.5 | 71.09 | Selective for 5-HT2C over 5-HT2A/2B | Gq-biased (no β-arrestin recruitment) |
| Aporphine 1 | Aporphine | Similar potency to Compound 8 | Not specified | Selective for 5-HT2C | Gq-biased |
| Serotonin (5-HT) | Endogenous Ligand | Not applicable | 100 | Non-selective | Activates both Gq and β-arrestin pathways |
Data for Compound 8 and Aporphine 1 are from reference[3][6].
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Compound | 5-HT2A | 5-HT2C | D2 |
| Olanzapine | High Affinity | High Affinity | Medium Affinity |
| Risperidone | ~20-fold higher affinity than D2 | Moderate Affinity | High Affinity |
| Clozapine | High Affinity | High Affinity | Lower Affinity than 5-HT2A |
This table presents a qualitative summary of affinity data from various sources.[3][10][11] Exact Ki values can vary between studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Calcium Flux Assay (FLIPR Assay)
This assay is used to determine the potency and efficacy of compounds in activating Gq-coupled receptors, such as the 5-HT2C receptor, by measuring changes in intracellular calcium concentration.
Cell Culture and Plating:
-
HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well black-wall, clear-bottom plates at a density of 50,000-80,000 cells per well and incubated overnight.[6]
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.[12][13][14][15][16]
Compound Addition and Signal Detection:
-
Serial dilutions of the test compounds and a reference agonist (e.g., serotonin) are prepared.
-
A fluorometric imaging plate reader (FLIPR) is used to add the compound solutions to the cell plate and simultaneously measure the fluorescent signal.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
Data Analysis:
-
The data are normalized to the response of a maximal concentration of the reference agonist (serotonin), which is set to 100%.
-
EC50 and Emax values are calculated using a sigmoidal dose-response curve fit.
β-Arrestin Recruitment Assay (PathHunter Assay)
This assay is used to determine if receptor activation leads to the recruitment of β-arrestin, a key step in receptor desensitization and an indicator of a non-biased or β-arrestin-biased signaling pathway.
Principle: The assay utilizes DiscoverX's PathHunter eXpress β-Arrestin technology, which is based on enzyme fragment complementation (EFC).[1][17][18][19] The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[1][17][18][19]
Protocol Overview:
-
Cell Plating: PathHunter cells co-expressing the tagged GPCR and β-arrestin are plated in a 384-well white, solid-bottom plate and incubated overnight.[17]
-
Compound Preparation and Addition: Test compounds are serially diluted and added to the cells. The plate is then incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: The PathHunter Detection Reagent is added to the wells, and the plate is incubated at room temperature for 60 minutes.
-
Signal Measurement: Chemiluminescence is read on a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Data Analysis:
-
Data are normalized to the response of a known β-arrestin-recruiting agonist.
-
The absence of a signal indicates no β-arrestin recruitment and suggests G-protein-biased agonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the workflow of the primary experimental assay.
Caption: 5-HT2C Receptor Gq-Mediated Signaling Pathway.
Caption: Workflow for the FLIPR Calcium Flux Assay.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The role of serotonin receptors in the action of atypical antipsychotic drugs [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bu.edu [bu.edu]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Evaluating the Selectivity of Spiro[chroman-2,4'-piperidine] Derivatives: A Comparative Guide
The spiro[chroman-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the selectivity of these derivatives for various molecular targets, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and selection of these compounds for further investigation.
Quantitative Comparison of Selectivity
The selectivity of spiro[chroman-2,4'-piperidine] derivatives is a critical factor in determining their therapeutic potential and off-target effects. The following tables summarize the binding affinities and functional activities of representative compounds at various receptors.
Table 1: Selectivity of a 5-HT2C Receptor Partial Agonist
A series of spiro[chromene-2,4′-piperidine]s were evaluated for their activity at serotonin 5-HT2 receptors. The 7-chloro analog, compound 8 , was identified as a potent and selective 5-HT2C receptor partial agonist.[1]
| Compound | Target Receptor | EC50 (nM) | Emax (%) | Selectivity |
| 8 | 5-HT2C | 121.5 | 71.09 | No activity observed at 5-HT2A or 5-HT2B receptors |
| Serotonin (control) | 5-HT2C | - | 100 | - |
EC50: Half maximal effective concentration. Emax: Maximum effect.
Table 2: Activity of a Delta Opioid Receptor Agonist
Further exploration of structure-activity relationships led to the discovery of ADL5747 (36 ), a potent delta opioid receptor agonist.[2]
| Compound | Target Receptor | Potency (Animal Model) |
| ADL5747 (36 ) | Delta Opioid | ~50-fold more potent than the lead compound (ADL5859) in an inflammatory pain model |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in this guide.
Calcium Flux Assay for 5-HT2 Receptor Activity
This assay was used to determine the functional potency and selectivity of spiro[chromene-2,4′-piperidine] derivatives at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]
-
Cell Culture: Flp-In T-rex293 cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors were cultured.
-
Compound Preparation: Test compounds were prepared in appropriate concentrations.
-
Assay Procedure: The ability of the compounds to activate calcium flux was evaluated using a fluorescence imaging plate reader (FLIPR) assay.
-
Data Analysis: The half-maximal effective concentration (EC50) and maximum effect (Emax) were calculated relative to serotonin, which was used as a positive control and its Emax value was normalized to 100% for all receptors.
Visualizing Molecular Interactions and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
Caption: 5-HT2C Receptor Gq-coupled Signaling Pathway.
Caption: Experimental Workflow for Calcium Flux Assay.
Conclusion
The spiro[chroman-2,4'-piperidine] scaffold is a versatile platform for the development of selective ligands for a variety of biological targets. The data presented here highlight the potential of these compounds as selective 5-HT2C receptor partial agonists and delta opioid receptor agonists. The detailed experimental protocols and visual diagrams provide a foundation for further research and development in this area. Future studies should continue to explore the structure-activity relationships of this scaffold to optimize selectivity and potency for desired targets.
References
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Mechanism of Action Validation for Spiro[chroman-2,4'-piperidine] Derivatives as 5-HT2C Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Spiro[chroman-2,4'-piperidine] derivatives as selective agonists for the 5-HT2C receptor. The focus is on validating their mechanism of action through key in vitro pharmacological assays, comparing their performance against a known aporphine-based 5-HT2C agonist.
Introduction to Spiro[chroman-2,4'-piperidine] Derivatives as 5-HT2C Agonists
The Spiro[chroman-2,4'-piperidine] scaffold is a key pharmacophore utilized in medicinal chemistry to develop novel therapeutics.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and central nervous system effects.[2][3] A notable application is the development of selective agonists for the serotonin 2C receptor (5-HT2CR), a G protein-coupled receptor (GPCR) implicated in various neurological conditions, including obesity, depression, and schizophrenia.[4][5]
Selective activation of the 5-HT2C receptor is a promising therapeutic strategy. The primary signaling pathway for the 5-HT2C receptor involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium levels.[4] An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.[6] Ligands that selectively activate the Gq pathway without engaging β-arrestin (G protein-biased agonists) are of high interest as they may offer enhanced therapeutic efficacy and a better side-effect profile.[5]
This guide focuses on a series of spiro[chromene-2,4'-piperidine]s, particularly the potent and selective partial agonist, compound 8 (7-chloro analogue). Its performance is compared with the aporphine-based agonist, compound 1 , which served as a lead compound for the development of this series.[5]
Comparative Performance Data
The following tables summarize the quantitative data from in vitro assays used to validate the mechanism of action and selectivity of key Spiro[chromene-2,4'-piperidine] derivatives compared to the lead aporphine compound.
Table 1: In Vitro Agonist Activity at 5-HT2 Receptor Subtypes
| Compound | Target | EC50 (nM) | Emax (%) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2B |
| Spiro[chromene-2,4'-piperidine] 4 | 5-HT2CR | 147.1 | 89.43 | No activity observed | No activity observed |
| Spiro[chromene-2,4'-piperidine] 8 | 5-HT2CR | 121.5 | 71.09 | No activity observed | No activity observed |
| Aporphine 1 (Lead Compound) | 5-HT2CR | Comparable to Cpd 4 | Comparable to Cpd 4 | - | - |
| Serotonin (5-HT) | 5-HT2CR | - | 100 | - | - |
Data sourced from Wang et al., 2023.[5][7] EC50 represents the concentration for 50% of maximal response. Emax is the maximal response relative to serotonin.
Table 2: Functional Selectivity and Off-Target Activity
| Compound | β-Arrestin Recruitment | hERG Inhibition (@ 10 µM) |
| Spiro[chromene-2,4'-piperidine] 8 | No activity observed | 43.92% |
| Aporphine 1 (Lead Compound) | - | Likely higher than Cpd 8 |
Data sourced from Wang et al., 2023.[5][7] The low hERG inhibition for compound 8 suggests a reduced risk of cardiac toxicity compared to the lead compound.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the key signaling pathways and the general workflow for mechanism of action validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols for the validation of GPCR agonists.
This assay measures the activation of the Gq signaling pathway by detecting changes in intracellular calcium concentration.
-
Cell Culture: HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors are seeded into 96-well black-wall, clear-bottom plates and cultured overnight to form a confluent monolayer.[8]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.[9][10] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Preparation: Test compounds (Spiro[chromene-2,4'-piperidine] derivatives) and reference compounds (serotonin) are prepared in a range of concentrations in a separate 96-well compound plate.
-
Signal Detection: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument establishes a stable baseline fluorescence reading from each well. It then adds the compounds from the compound plate to the cell plate and immediately begins measuring fluorescence intensity at sub-second intervals.[11]
-
Data Analysis: The increase in fluorescence, corresponding to intracellular calcium release upon receptor activation, is recorded. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. EC50 and Emax values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).[12]
This assay determines if receptor activation leads to the recruitment of β-arrestin, a key step in an alternative signaling pathway that often mediates receptor desensitization.
-
Assay Principle: The assay utilizes an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).[6] Cells are engineered to express the 5-HT2C receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme acceptor (EA).
-
Cell Culture and Stimulation: The engineered cells are plated in 96-well white-wall plates. The next day, cells are treated with various concentrations of the test compounds and incubated.
-
Detection: If the compound causes β-arrestin to be recruited to the receptor, the ProLink and EA fragments are brought into proximity, forming an active β-galactosidase enzyme. A substrate is added which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.[6]
-
Data Analysis: The luminescence is measured using a plate reader. A lack of signal, as observed for compound 8 , indicates the compound is a G protein-biased agonist and does not cause β-arrestin recruitment.[5][7]
This assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Assay Principle: The automated patch-clamp technique (e.g., using a QPatch system) is the gold standard for measuring hERG channel activity directly.[13][14]
-
Cell Culture: HEK-293 cells stably expressing the hERG channel are used.
-
Electrophysiology: A single cell is captured, and a high-resistance seal is formed between the cell membrane and a recording electrode (whole-cell configuration). A specific voltage protocol is applied to the cell to elicit hERG currents.[15]
-
The cell is held at a negative potential (e.g., -80 mV).
-
A depolarizing pulse (e.g., to +20 mV) is applied to activate and then inactivate the hERG channels.
-
A repolarizing pulse (e.g., to -50 mV) is then applied, which elicits a characteristic "tail current" as channels recover from inactivation. This tail current is the primary measurement.[15]
-
-
Compound Application: Baseline hERG currents are recorded. The test compound is then perfused over the cell at various concentrations (e.g., a single high concentration of 10 µM for screening).
-
Data Analysis: The peak tail current in the presence of the compound is compared to the baseline current. The percentage of current inhibition is calculated. For dose-response experiments, an IC50 value (the concentration at which 50% of the current is inhibited) is determined.[13]
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. photos.labwrench.com [photos.labwrench.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
Benchmarking Spiro[chroman-2,4'-piperidine] Scaffolds: A Comparative Analysis Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and safety profiles is paramount. This guide presents a comprehensive benchmarking analysis of a promising class of compounds, Spiro[chroman-2,4'-piperidine] derivatives, against established drugs in key therapeutic areas. This objective comparison, supported by experimental data, is intended to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this versatile scaffold.
The Spiro[chroman-2,4'-piperidine] core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives have shown potent activity as Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic diseases, cytotoxic agents for oncology, Histone Deacetylase (HDAC) inhibitors for epigenetic modulation, and G-protein-coupled receptor (GPCR) modulators for neurological and metabolic disorders. This guide will delve into a direct comparison of these derivatives with market-approved or clinically relevant drugs, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Acetyl-CoA Carboxylase (ACC) Inhibition: A New Frontier in Metabolic Disease
Spiro[chroman-2,4'-piperidine] derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the regulation of fatty acid metabolism.[1] Inhibition of ACC is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[2]
Comparative In Vitro Activity of ACC Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference Drug | Target(s) | IC50 (nM) |
| Spiro[chroman-2,4'-piperidine] Derivative (38j) | ACC | Low nM range | CP-640186 | ACC1, ACC2 | 53, 61 |
| Firsocostat (GS-0976) | hACC1, hACC2 | 2.1, 6.1 | ND-646 | hACC1, hACC2 | 3.5, 4.1 |
| PF-05175157 | hACC1, hACC2 | 27.0, 33.0 |
Data sourced from multiple studies.[1][3][4]
Experimental Protocol: ACC Inhibition Assay
The inhibitory activity of the compounds against ACC is typically determined using a biochemical assay that measures the enzymatic activity of purified ACC1 and ACC2. The assay quantifies the conversion of acetyl-CoA to malonyl-CoA.
Workflow for ACC Inhibition Assay:
Caption: Workflow of a typical in vitro ACC inhibition assay.
Methodology: Purified recombinant human ACC1 or ACC2 is incubated with the test compound or a reference inhibitor in an assay buffer.[5] The enzymatic reaction is initiated by the addition of substrates, including acetyl-CoA, ATP, and bicarbonate. After a defined incubation period at 37°C, the reaction is stopped, and the amount of product (malonyl-CoA) or a byproduct (ADP) is quantified.[6][7] The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated from the dose-response curve.[1]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several Spiro[chroman-2,4'-piperidine] derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9] Their mechanism of action often involves the induction of apoptosis, a programmed cell death pathway crucial for cancer therapy.
Comparative Cytotoxicity of Spiro[chroman-2,4'-piperidine] Derivatives and Doxorubicin
| Compound | MCF-7 IC50 (µM) | A2780 IC50 (µM) | HT-29 IC50 (µM) |
| Compound 16 | 5.62 ± 1.33 | 0.31 ± 0.11 | 0.47 ± 0.17 |
| Compound 18 | 6.02 ± 1.07 | 0.316 ± 0.16 | 0.69 ± 0.14 |
| Doxorubicin | 1.3 ± 0.8 | 2.11 ± 0.55 | 1.53 ± 0.62 |
Data from Abdelatef et al., 2018.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[10][11][12]
Workflow for MTT Assay:
Caption: General workflow of the MTT assay for determining cytotoxicity.
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the Spiro[chroman-2,4'-piperidine] derivatives or a reference drug like doxorubicin for a specified period (e.g., 72 hours).[13] Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][14] A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.[14]
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy
The Spiro[chroman-2,4'-piperidine] scaffold has also been utilized to develop potent inhibitors of Histone Deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[15]
Comparative In Vitro Activity of HDAC Inhibitors
| Compound | Target(s) | IC50 (µM) | Reference Drug | Target(s) | IC50 (µM) on MV4-11 cells |
| Phenyl spiro-piperidine 7a | HDAC | 0.41 | Vorinostat (SAHA) | HDAC | 0.636 |
| Spiro-piperidine derivative 7t | HDAC | N/A | Vorinostat (SAHA) | HDAC | 0.093 on MV4-11 cells (analogue) |
Data from various studies.[15][16][17] Note: Direct IC50 for compound 7t on a specific HDAC enzyme was not available in the provided search results, but its potent cytotoxic effect on a leukemia cell line, which is correlated with HDAC inhibition, is presented.
Experimental Protocol: HDAC Inhibition Assay
HDAC inhibitory activity is typically assessed using a fluorometric or colorimetric assay that measures the deacetylation of a synthetic substrate by HDAC enzymes.[18][19]
Workflow for HDAC Inhibition Assay:
Caption: A typical workflow for an in vitro HDAC inhibition assay.
Methodology: The assay is performed in a multi-well plate format where a source of HDAC enzyme (either nuclear extract from cells or a purified recombinant HDAC) is incubated with the test compound.[18][20] A fluorogenic or colorimetric acetylated substrate is then added.[19][21] If the HDACs are active, they will deacetylate the substrate. A developer solution is subsequently added, which generates a fluorescent or colored product from the deacetylated substrate.[19][22] The signal is measured using a plate reader, and the IC50 value is calculated based on the reduction in signal in the presence of the inhibitor.
G-protein Coupled Receptor (GPCR) Modulation
GPR119 Agonism: A Target for Type 2 Diabetes
Derivatives of Spiro[chroman-2,4'-piperidine] have been explored as agonists for GPR119, a GPCR that is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.
Signaling Pathway of GPR119 Agonism:
Caption: The GPR119 signaling pathway leading to insulin secretion.
Experimental Protocol: GPR119 Agonist Assay (cAMP Accumulation)
The functional activity of GPR119 agonists is commonly assessed by measuring the accumulation of intracellular cyclic AMP (cAMP).[23][24]
Methodology: Cells stably expressing the human GPR119 receptor are seeded in a multi-well plate. The cells are then stimulated with various concentrations of the test compound. Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.[23][25] The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.[26]
5-HT2C Receptor Agonism: A Potential for CNS Disorders
Spiro[chromene-2,4'-piperidine]s have been identified as potent and selective partial agonists of the 5-HT2C receptor, a target for treating obesity and various central nervous system disorders.[27][28][29]
Comparative In Vitro Activity of 5-HT2C Receptor Agonists
| Compound | Target(s) | EC50 (nM) | Emax (%) | Reference Drug | Target(s) | EC50 (nM) |
| Spiro[chromene-2,4'-piperidine] 8 | 5-HT2C | 121.5 | 71.09 | Lorcaserin | 5-HT2C | 9 |
Data from multiple studies.[27][28][29][30]
Experimental Protocol: 5-HT2C Receptor Agonist Assay (Calcium Flux)
Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium levels, which can be measured to determine agonist activity.[27][31][32]
Methodology: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye.[27] The cells are then exposed to different concentrations of the test agonist. The binding of the agonist to the receptor triggers the release of intracellular calcium, causing an increase in fluorescence.[33] This change in fluorescence is monitored in real-time using a plate reader, and the EC50 value is calculated from the resulting dose-response curve.[31]
Conclusion
The Spiro[chroman-2,4'-piperidine] scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The data presented in this guide demonstrates that derivatives based on this core structure exhibit potent and, in some cases, superior activity compared to established drugs across a range of important biological targets. The favorable activity profiles in ACC inhibition, anticancer cytotoxicity, HDAC inhibition, and GPCR modulation underscore the significant potential of this chemical class. Further optimization and preclinical development of these compounds are warranted to fully explore their therapeutic utility. This comparative analysis provides a solid foundation for researchers to build upon in the ongoing effort to discover and develop next-generation medicines.
References
- 1. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 21. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 26. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. innoprot.com [innoprot.com]
- 33. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Head-to-Head Comparison of Synthesis Methods for Spiro[chroman-2,4'-piperidine]
The spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The efficient synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent methods for the synthesis of spiro[chroman-2,4'-piperidine], with a focus on the widely employed Kabbe condensation and emerging multicomponent reaction strategies.
Comparative Analysis of Synthesis Methods
The synthesis of the spiro[chroman-2,4'-piperidine] core primarily revolves around the condensation of a 2'-hydroxyacetophenone with a protected 4-piperidone derivative. The key differences in the methodologies lie in the reaction conditions, catalysts, and overall efficiency. Below is a summary of the quantitative data for different approaches.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield |
| Classical Kabbe Condensation | 2'-Hydroxyacetophenone, N-Boc-4-piperidone | Pyrrolidine | Ethanol | Reflux | 24-36 h | Good |
| Organocatalyzed Kabbe Condensation | 2'-Hydroxyacetophenone, N-Boc-4-piperidone | Pyrrolidine, Butyric Acid | DMSO | Room Temp. | 1.5-6 h | High |
| Multicomponent Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid | Acetic Acid | Room Temp. | Not specified for target | Satisfactory |
Experimental Protocols
Method 1: Classical Kabbe Condensation
This method represents the traditional approach to the Kabbe condensation for the synthesis of spiro[chroman-2,4'-piperidine]-4-one derivatives.
Procedure:
-
To a solution of 2'-hydroxyacetophenone in ethanol, add N-Boc-4-piperidone and a catalytic amount of pyrrolidine.
-
The reaction mixture is heated to reflux and stirred for 24-36 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.
Method 2: Organocatalyzed Kabbe Condensation
This modern variation of the Kabbe condensation offers a more efficient and milder route to the target compound.[3][4][5]
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone and N-Boc-4-piperidone in dimethyl sulfoxide (DMSO).
-
Add catalytic amounts of pyrrolidine (50 mol%) and butyric acid (50 mol%).[5]
-
Stir the reaction mixture at room temperature for 1.5-6 hours.[5]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the pure product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic methods for obtaining the spiro[chroman-2,4'-piperidine] core.
Caption: Comparative workflow of classical vs. organocatalyzed Kabbe condensation.
Concluding Remarks
The synthesis of the spiro[chroman-2,4'-piperidine] core has evolved from harsh, high-temperature conditions to milder, more efficient organocatalyzed methods. The classical Kabbe condensation, while effective, requires prolonged heating. In contrast, the modern organocatalyzed approach proceeds at room temperature with significantly shorter reaction times and often results in higher yields.[4][5] Multicomponent reactions also present a viable, atom-economical alternative, though the specific conditions for the synthesis of the target scaffold may require further optimization. For researchers in drug development, the choice of synthetic route will depend on factors such as desired yield, scalability, and tolerance of functional groups to the reaction conditions. The organocatalyzed Kabbe condensation currently appears to be a highly attractive method for the efficient and scalable production of this important medicinal chemistry scaffold.
References
Safety Operating Guide
Proper Disposal of Spiro[chroman-2,4'-piperidine]: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Spiro[chroman-2,4'-piperidine] and its derivatives is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this class of chemical compounds, designed for researchers, scientists, and drug development professionals.
I. Hazard Identification and Precautionary Measures
Before handling Spiro[chroman-2,4'-piperidine], it is imperative to be aware of its potential hazards. While specific data for the parent compound may vary, derivatives such as Spiro[chroman-2,4'-piperidin]-4-one are classified with the following hazards[1]:
-
GHS07: Harmful/Irritant
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Always consult the specific Safety Data Sheet (SDS) for the exact compound you are working with.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling Spiro[chroman-2,4'-piperidine]:
-
Chemical-resistant gloves (inspect before use)[2]
-
Safety goggles or face shield
-
Laboratory coat
-
Use a respirator if ventilation is inadequate or if dusts/aerosols are generated[2].
II. Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of Spiro[chroman-2,4'-piperidine] waste. Local regulations and institutional guidelines must always be followed.
Step 1: Waste Segregation
-
Segregate waste containing Spiro[chroman-2,4'-piperidine] from other laboratory waste streams.
-
Do not mix with non-hazardous waste[3].
-
Keep in suitable, closed containers clearly labeled as "Hazardous Waste"[2][4].
Step 2: Container Management
-
Use containers that are in good condition, free from cracks, rust, or leaks[4].
-
Ensure containers are made of a compatible material.
-
Do not fill containers beyond 90% capacity to prevent spillage during transport[5][6].
-
Keep containers tightly closed when not in use and store in a well-ventilated area[1].
Step 3: Labeling
-
Clearly label the waste container with the following information[4]:
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, filter paper, and weighing boats should be collected in a designated, labeled hazardous waste bag or container[6].
-
Sharps: Contaminated needles, syringes, or broken glass must be placed in a puncture-proof sharps container labeled as hazardous waste[6].
-
Empty Containers: Empty containers that held Spiro[chroman-2,4'-piperidine] should be treated as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste[4].
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.
-
Alternatively, offer surplus and non-recyclable solutions to a licensed professional waste disposal company[2].
-
For some derivatives, incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method of disposal[2]. Never attempt to incinerate chemicals yourself.
III. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation [2].
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[2].
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
IV. Data Summary for Disposal Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][5] |
| Container Type | Tightly sealed, compatible material | [2][4][6] |
| Container Fill Level | Do not exceed 90% capacity | [5][6] |
| Primary Disposal Method | Licensed professional disposal service / Chemical incineration | [2] |
| Environmental Exposure | Do not let product enter drains | [2] |
V. Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of Spiro[chroman-2,4'-piperidine].
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. capotchem.com [capotchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. louisville.edu [louisville.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Personal protective equipment for handling Spiro[chroman-2,4'-piperidine]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[chroman-2,4'-piperidine] and its derivatives. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure the safe handling and disposal of these chemicals.
Hazard Identification and Personal Protective Equipment
Spiro[chroman-2,4'-piperidine] and its analogs are associated with several potential hazards. For instance, Spiro[chroman-2,4'-piperidin]-4-one is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Due to the potential for these hazards, the use of appropriate personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. |
| Handling and Transferring | Chemical-resistant gloves, lab coat or gown, and chemical splash goggles. A face shield may be required for larger quantities. |
| Heating or Generating Aerosols | Operations should be conducted in a certified chemical fume hood. Respiratory protection may be necessary. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge[2][3]. |
| Spill Cleanup | Chemical-resistant gloves, disposable gown, safety goggles, and appropriate respiratory protection. |
| Waste Disposal | Chemical-resistant gloves and lab coat. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Ensure safety shower and eyewash stations are readily accessible.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[2].
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled[1].
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2][3].
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice[2][3].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2][3].
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[1][2][3].
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[2][3].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of Spiro[chroman-2,4'-piperidine] and any contaminated materials as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company[2][3].
-
The compound may be flammable and should be handled accordingly during disposal[2][3].
-
Contaminated packaging should be disposed of as unused product[2][3].
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Spiro[chroman-2,4'-piperidine] in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
